molecular formula C11H18 B14159029 6-Butyl-1,4-cycloheptadiene CAS No. 22735-58-6

6-Butyl-1,4-cycloheptadiene

Cat. No.: B14159029
CAS No.: 22735-58-6
M. Wt: 150.26 g/mol
InChI Key: IRKYSUMPMNRVDS-UHFFFAOYSA-N
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Description

6-Butyl-1,4-cycloheptadiene is a useful research compound. Its molecular formula is C11H18 and its molecular weight is 150.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

22735-58-6

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

6-butylcyclohepta-1,4-diene

InChI

InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3

InChI Key

IRKYSUMPMNRVDS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC=CCC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of 6-Butyl-1,4-cycloheptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Butyl-1,4-cycloheptadiene, a molecule of interest in chemical research. This document details the core synthetic methodology, experimental protocols, and relevant data, presented in a format tailored for scientific professionals.

Introduction

This compound, also known as Dictyopterene C', is a seven-membered carbocycle.[1][2] Its synthesis is a prime example of the application of the divinylcyclopropane-cycloheptadiene rearrangement, a powerful thermal isomerization reaction for the construction of seven-membered rings.[3][4][5] This rearrangement is conceptually related to the Cope rearrangement and is driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring.[3] This guide will focus on a well-established synthetic route to (±)-6-Butyl-1,4-cycloheptadiene.

Synthetic Pathway Overview

The primary and most effective route for the synthesis of this compound is through a thermal Cope rearrangement of a substituted divinylcyclopropane precursor. Specifically, the pyrolysis of a mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane yields the desired product.[1][6][7]

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow Start Start Reactant Mixture of 1-hexylidene- 2-vinylcyclopropane isomers Start->Reactant Process Thermal Cope Rearrangement Reactant->Process Intermediate Intermediate Product (±)-6-Butyl-1,4-cycloheptadiene (Dictyopterene C') Condition Pyrolysis (175 °C, 2.5 h) Condition->Process Process->Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

The following experimental protocol is adapted from the work of Billups, W. E., Chow, W. Y., and Cross, J. H.[1]

Synthesis of (±)-6-Butyl-1,4-cycloheptadiene (Dictyopterene C')

  • Materials:

    • A mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane.

  • Apparatus:

    • Pyrolysis apparatus.

    • Standard laboratory glassware for purification.

  • Procedure:

    • A crude mixture of the stereoisomers of 1-hexylidene-2-vinylcyclopropane is obtained.

    • This mixture is subjected to pyrolysis at a temperature of 175 °C for a duration of 2.5 hours.

    • During the pyrolysis, the thermally induced Cope rearrangement of the cis-divinylcyclopropane isomers occurs, leading to the formation of (±)-6-Butyl-1,4-cycloheptadiene.

    • Following the pyrolysis, the product is isolated and purified using standard laboratory techniques, such as distillation or chromatography, to yield the final product.

Data Presentation

The quantitative data for the synthesis of (±)-6-Butyl-1,4-cycloheptadiene is summarized in the table below for clarity and ease of comparison.

ParameterValueReference
Starting MaterialMixture of 1-hexylidene-2-vinylcyclopropane isomers[1]
Reaction TypeThermal Cope Rearrangement[1]
Temperature175 °C[1]
Reaction Time2.5 hours[1]
Product(±)-6-Butyl-1,4-cycloheptadiene[1]
Yield60%[1]

Conclusion

The synthesis of this compound is efficiently achieved through the thermal rearrangement of 1-hexylidene-2-vinylcyclopropane precursors. The detailed protocol and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this and related cycloheptadiene structures. The divinylcyclopropane-cycloheptadiene rearrangement remains a robust and valuable tool in synthetic organic chemistry for the construction of seven-membered rings.

References

An In-depth Technical Guide on the Chemical Properties of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Butyl-1,4-cycloheptadiene. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's characteristics and potential applications.

Core Chemical Properties

This compound is a cyclic diene with a butyl substituent. Its chemical and physical properties are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₈[1][2]
Molecular Weight 150.26 g/mol [1]
Boiling Point 206.7 °C at 760 mmHg[2]
Density 0.828 g/cm³[2]
Vapor Pressure 0.336 mmHg at 25 °C[2]
Flash Point 56 °C[2]
LogP 3.699[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 3[2]
Exact Mass 150.140851 g/mol [1]
Complexity 142[2]

Synthesis and Purification

A potential synthetic route to (R)-6-Butyl-1,4-cycloheptadiene involves a Cope rearrangement of (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane.[2] The Cope rearrangement is a thermally induced[3][3]-sigmatropic rearrangement of a 1,5-diene.[4][5] In this specific synthesis, heating the divinylcyclopropane precursor would lead to the formation of the seven-membered ring of the cycloheptadiene.

G cluster_synthesis Synthesis via Cope Rearrangement Precursor (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane Product (R)-6-Butyl-1,4-cycloheptadiene Precursor->Product Cope Rearrangement Heat Δ (Heat) G cluster_da Diels-Alder Reaction Workflow Diene This compound TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Cycloadduct (Bicyclic Compound) TransitionState->Product [4+2] Cycloaddition

References

Spectroscopic and Synthetic Profile of 6-Butyl-1,4-cycloheptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the non-conjugated diene, 6-Butyl-1,4-cycloheptadiene. Due to the limited availability of direct experimental spectra in public databases, this document combines reported data for closely related analogs with predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Physicochemical Properties

This compound possesses the molecular formula C₁₁H₁₈ and a molecular weight of 150.26 g/mol .[1] It is a cyclic olefin whose structure incorporates a seven-membered ring with a butyl substituent.

PropertyValueReference
Molecular FormulaC₁₁H₁₈[1]
Molecular Weight150.26 g/mol [1]
IUPAC Name6-butylcyclohepta-1,4-diene[1]
CAS Number22735-58-6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from spectral data of similar structures and general principles of NMR and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 5.5 - 5.8m4HOlefinic protons (CH =CH )Complex multiplet due to coupling between olefinic and allylic protons.
~ 2.7 - 2.9m2HAllylic protons (=CH-CH ₂-CH=)
~ 2.1 - 2.3m2HAllylic protons (-CH₂-CH =)
~ 1.8 - 2.0m1HMethine proton (-CH -Butyl)
~ 1.2 - 1.5m4HMethylene protons of butyl group (-CH₂-CH ₂-CH ₂-CH₃)
~ 0.9t3HMethyl protons of butyl group (-CH₂-CH₃)Triplet with J ≈ 7 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
~ 130 - 135CHOlefinic carbons (C H=C H)Two distinct signals expected.
~ 35 - 40CHMethine carbon (-C H-Butyl)
~ 30 - 35CH₂Allylic carbons (=CH-C H₂-CH= and -C H₂-CH=)Two to three signals expected.
~ 29 - 33CH₂Methylene carbon of butyl group (-C H₂-CH₂-CH₂-CH₃)
~ 22 - 25CH₂Methylene carbon of butyl group (-CH₂-C H₂-CH₃)
~ 14CH₃Methyl carbon of butyl group (-C H₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3020Medium=C-H stretch (alkene)
2955, 2870StrongC-H stretch (alkane)
~ 1650Medium, SharpC=C stretch (alkene)
~ 1465Medium-CH₂- bend
~ 700 - 800Medium=C-H bend (cis-alkene)
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 150. The fragmentation pattern would likely involve the loss of the butyl group (M-57) and rearrangements of the cycloheptadiene ring. A base peak corresponding to a stable carbocation formed after initial fragmentation is expected. The mass spectrum of the related compound 6-[(Z)-1-butenyl]-1,4-cycloheptadiene shows a molecular ion at m/z 148 and significant fragments at m/z 91, 79, and 67, which may be indicative of fragmentation patterns for the butyl-substituted analog.[2]

Experimental Protocols

Proposed Synthesis: Alkylation of 1,4-Cycloheptadiene

This protocol outlines a potential method for the synthesis of this compound via deprotonation and subsequent alkylation of 1,4-cycloheptadiene.

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous THF and 1,4-cycloheptadiene.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at this temperature for 2 hours.

  • Alkylation: 1-Bromobutane is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane (B92381) or a low-polarity hexane/ethyl acetate (B1210297) mixture as the eluent to yield pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized by the following spectroscopic methods to confirm its identity and purity:

  • ¹H and ¹³C NMR: Spectra would be recorded on a 300 MHz or higher NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: An infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate.

  • Mass Spectrometry: A mass spectrum would be acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 1,4-Cycloheptadiene + n-BuLi in THF deprotonation Deprotonation (-78 °C) start->deprotonation alkylation Alkylation with 1-Bromobutane deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification product This compound purification->product nmr ¹H & ¹³C NMR ir FTIR Spectroscopy ms GC-MS product->nmr product->ir product->ms

References

An In-depth Technical Guide to 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 6-Butyl-1,4-cycloheptadiene, detailing its chemical structure, IUPAC nomenclature, and key physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Chemical Structure

The systematic and unambiguous naming of organic compounds is crucial for clear scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the correct name for the compound is 6-butylcyclohepta-1,4-diene .[1]

The structure consists of a seven-membered ring, a cycloheptane, with two double bonds located at the first and fourth positions, making it a cycloheptadiene. A butyl group is attached to the sixth carbon atom of the ring.

The molecular formula for this compound is C₁₁H₁₈.[1] The structure can be represented in a simplified format using the Simplified Molecular-Input Line-Entry System (SMILES), which is CCCCC1CC=CCC=C1.[1]

Stereochemistry

The carbon atom at the sixth position, to which the butyl group is attached, is a stereocenter. Therefore, this compound can exist as two different enantiomers:

  • (R)-6-Butyl-1,4-cycloheptadiene

  • (S)-6-Butyl-1,4-cycloheptadiene

The specific stereoisomer, (R)-6-Butyl-1,4-cycloheptadiene, is also known as R-(-)-Dictyopterene C'.[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 150.26 g/mol [1]
Molecular Formula C₁₁H₁₈[1]
Density 0.828 g/cm³[2]
Boiling Point 206.7 °C at 760 mmHg[2]
Flash Point 56 °C[2]
Vapor Pressure 0.336 mmHg at 25°C[2]
XLogP3 4.4[1][2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 3[2]
Exact Mass 150.140850574 Da[1][2]
Complexity 142[2]

Structural Visualization

To provide a clear visual representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language.

Figure 1. Chemical structure of this compound.

References

molecular weight of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Butyl-1,4-cycloheptadiene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of its quantitative data.

Core Properties of this compound

This compound, with the molecular formula C11H18, is a cyclic olefin.[1][2] Its molecular weight is approximately 150.26 g/mol .[1][3][4][5][6] The structure consists of a seven-membered ring with two double bonds and a butyl substituent.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C11H18[1][2]
Molecular Weight 150.264 g/mol [1][5]
Exact Mass 150.140850574 Da[1][4]
Density 0.828 g/cm³[1]
Boiling Point 206.7 °C at 760 mmHg[1]
Flash Point 56 °C[1]
Vapor Pressure 0.336 mmHg at 25°C[1]
LogP 3.699[1]
XLogP3 4.4[1][4]
Hydrogen Bond Donor Count 0[1][6]
Hydrogen Bond Acceptor Count 0[1][6]
Rotatable Bond Count 3[1][2][6]
Complexity 142[1][6]
CAS Number 33156-91-1 ((R)-isomer)[1][5][7]

Molecular Structure

The structure of this compound is characterized by a seven-membered carbocyclic ring containing two double bonds at positions 1 and 4, with a butyl group attached at position 6.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of (R)-6-Butyl-1,4-cycloheptadiene

A documented synthetic route to (R)-6-Butyl-1,4-cycloheptadiene involves the thermal rearrangement of (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane.[1]

Methodology:

  • The starting material, (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane, is dissolved in tetrachloromethane.

  • The solution is heated to 80 °C.

  • The reaction is allowed to proceed for 6 hours.

  • This process yields (R)-6-Butyl-1,4-cycloheptadiene, with a reported yield of 100.0%.[1]

G cluster_start Starting Material cluster_process Reaction Conditions cluster_product Product start (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane process Tetrachloromethane 80 °C, 6h start->process Thermal Rearrangement product (R)-6-Butyl-1,4-cycloheptadiene process->product Yield: 100%

Caption: Synthesis workflow for (R)-6-Butyl-1,4-cycloheptadiene.

Spectroscopic Data

Spectroscopic data for this compound is available through various databases. This includes Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra.[4] Mass spectrometry data, specifically from electron ionization, is also noted.[8]

Applications in Research and Drug Development

Currently, there is limited specific information available in the public domain regarding the direct application of this compound in drug development or its defined biological activities. While it is a component of the essential oil of lovage (Levisticum officinale), which has been studied for its antimicrobial properties, the specific contribution of this compound to the overall activity is not detailed.[9]

The broader class of cycloheptadienes and their derivatives are of interest in synthetic chemistry. However, dedicated research into the pharmacological properties of this compound is not extensively documented in the searched literature.

Summary of Identifiers and Properties

The following diagram provides a conceptual overview of the key identifiers and physicochemical properties of this compound.

cluster_compound This compound cluster_identifiers Identifiers cluster_properties Physicochemical Properties cluster_data Available Data compound C11H18 cas CAS: 33156-91-1 ((R)-isomer) compound->cas mw MW: 150.26 g/mol compound->mw boiling_point Boiling Point: 206.7 °C compound->boiling_point density Density: 0.828 g/cm³ compound->density logp LogP: 3.699 compound->logp spectra GC-MS, IR Spectra compound->spectra synthesis Synthetic Routes Documented compound->synthesis

Caption: Concept map of this compound properties.

References

6-Butyl-1,4-cycloheptadiene (Ectocarpene): A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Butyl-1,4-cycloheptadiene, more commonly known as ectocarpene (B1253934), is a volatile C11 hydrocarbon primarily recognized for its role as a sexual pheromone in various species of brown algae (Phaeophyceae). This technical guide provides a comprehensive overview of the known biological activity of ectocarpene, with a focus on its function in algal chemoattraction. This document summarizes the available quantitative data, details the experimental protocols for its bioassay, and illustrates its biosynthetic pathway and the experimental workflow for its analysis. While its role as a pheromone is well-established, information regarding its broader pharmacological activities, such as cytotoxicity, anti-inflammatory, or antimicrobial effects, is not available in current scientific literature. Similarly, the specific signaling cascade it initiates in target cells remains an area for future investigation.

Introduction

This compound, or ectocarpene, is a natural product first isolated from the brown alga Ectocarpus siliculosus. It is the rearrangement product of its more potent precursor, pre-ectocarpene. The (S)-enantiomer is the biologically active form. Ectocarpene's primary and most studied biological function is to act as a chemical messenger, attracting male gametes to female gametes to facilitate fertilization in a marine environment. Beyond its role in algal reproduction, ectocarpene has also been identified as a contributor to the aroma of Capsicum fruit. This guide will focus on the biological activity of ectocarpene in the context of its pheromonal function, as this is the only area with substantial scientific evidence.

Pheromonal Activity and Mechanism

The principal biological activity of ectocarpene is its function as a chemoattractant for the male gametes of brown algae, such as Ectocarpus siliculosus. Female gametes release the precursor, pre-ectocarpene, which is highly potent but thermally unstable. Pre-ectocarpene undergoes a sigmatropic rearrangement to form the more stable ectocarpene. This controlled degradation is thought to create a sharp concentration gradient, allowing male gametes to navigate towards the female gamete.

Quantitative Data on Pheromonal Activity

The chemoattractant properties of ectocarpene and its precursor have been quantified in bioassays. The following table summarizes the key data points.

CompoundActivity ThresholdSecretion Rate (from female gametes)Reference
Ectocarpene10 nmol/L1 x 10⁵ molecules/s/cell[1][2]
Pre-ectocarpene5 pmol/LNot reported[1]

Biosynthesis of Ectocarpene

Ectocarpene is synthesized from polyunsaturated fatty acids. The biosynthetic pathway involves enzymatic cleavage and subsequent molecular rearrangements.

G Biosynthesis of Ectocarpene PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) Cleavage Enzymatic Cleavage PUFA->Cleavage Lipoxygenase/Hydroperoxide Lyase PreEcto Pre-ectocarpene Cleavage->PreEcto Rearrangement Sigmatropic Rearrangement PreEcto->Rearrangement Ecto This compound (Ectocarpene) Rearrangement->Ecto G Experimental Workflow for Chemoattraction Bioassay Culture Culture Ectocarpus siliculosus Gametophytes Induce Induce Gamete Release Culture->Induce Collect Collect Male Gametes Induce->Collect Introduce Introduce Male Gametes to Slide Collect->Introduce Prepare Prepare Test and Control Droplets on Slide Prepare->Introduce Observe Observe Gamete Behavior (Video Microscopy) Introduce->Observe Analyze Quantify Chemotaxis (Accumulation Factor) Observe->Analyze G Hypothesized Signaling Cascade (Knowledge Gap) Ecto Ectocarpene Receptor Pheromone Receptor (Unidentified) Ecto->Receptor SecondMessenger Second Messengers (e.g., Ca2+, cAMP) (Hypothesized) Receptor->SecondMessenger Flagellar Modulation of Flagellar Beating SecondMessenger->Flagellar Chemotaxis Chemotaxis (Directed Swimming) Flagellar->Chemotaxis

References

6-Butyl-1,4-cycloheptadiene: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on 6-Butyl-1,4-cycloheptadiene, a naturally occurring cycloheptadiene derivative found in marine algae and certain terrestrial plants. This document consolidates available data on its chemical properties, synthesis, and known biological activities, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as Dictyopterene C', is a volatile organic compound. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₈[1]
Molecular Weight 150.26 g/mol [2]
CAS Number 33156-91-1 (for the (R)-enantiomer)[1][3]
IUPAC Name 6-butylcyclohepta-1,4-diene[2]
Density 0.828 g/cm³[1]
Boiling Point 206.7 °C at 760 mmHg[1]
Flash Point 56 °C[1]
Vapor Pressure 0.336 mmHg at 25 °C[1]
LogP 3.699[1]
Canonical SMILES CCCCC1CC=CCC=C1[1]

Synthesis of this compound

The primary synthetic route to this compound reported in the literature is through a thermal isomerization of dictyopterene A (a divinylcyclopropane derivative) via a Cope rearrangement.[4][5] A key study by W. E. Billups and colleagues demonstrated the synthesis of (±)-dictyopterene C' in a 60% yield through the thermolysis of a mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane.

Experimental Protocol: Synthesis via Cope Rearrangement

The following is a generalized experimental protocol based on the reported synthesis.

Materials:

  • Mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane (precursor, also known as dictyopterene A)

  • High-boiling point, inert solvent (e.g., tetrachloromethane or decane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Heating apparatus with temperature control

  • Distillation apparatus for purification

Procedure:

  • A solution of the 1-hexylidene-2-vinylcyclopropane stereoisomer mixture in an inert, high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is purged with an inert gas (Nitrogen or Argon) to remove any oxygen.

  • The mixture is heated to a temperature sufficient to induce the Cope rearrangement. Temperatures in the range of 80-175 °C have been reported for similar rearrangements.[4] The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion of the rearrangement, the reaction mixture is cooled to room temperature.

  • The desired product, this compound, is isolated from the reaction mixture by fractional distillation under reduced pressure.

  • The purity of the isolated product can be confirmed by GC-MS and NMR spectroscopy.

Synthesis_Workflow start Start: Dictyopterene A (1-hexylidene-2-vinylcyclopropane) rearrangement Thermal Rearrangement (Cope Rearrangement) 80-175 °C, inert atmosphere start->rearrangement purification Purification (Fractional Distillation) rearrangement->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, mass spectrometry data is available.

Mass Spectrometry

The mass spectrum of the related compound 6-[(Z)-1-Butenyl]-1,4-cycloheptadiene is available in the NIST WebBook, which can provide an indication of the fragmentation pattern expected for this compound.[6][7]

Biological Activity

There is currently no specific biological activity data available for isolated this compound. Its biological relevance is inferred from its presence as a minor constituent in essential oils that exhibit biological activity.

Natural Occurrence

This compound has been identified as a component of the essential oil of brown algae from the genus Dictyopteris and in the essential oil of celery (Apium graveolens).[8]

Activity of Essential Oils Containing this compound

The essential oil of Apium graveolens has been reported to possess insecticidal, repellent, antimicrobial, and antioxidant properties. It is important to note that these activities are attributed to the complex mixture of compounds in the oil, with limonene (B3431351) being a major component. The specific contribution of this compound to these effects has not been determined.

Insecticidal and Repellent Activity of Apium graveolens Essential Oil

ActivityTest OrganismResults
InsecticidalSitophilus zeamais (maize weevil)Fumigant and contact toxicity observed.
RepellentSitophilus zeamaisPotent long-term repellent activity.

Antimicrobial Activity of Apium graveolens Essential Oil

Test OrganismActivity
Bacillus subtilisActive
Staphylococcus aureusActive
Escherichia coliActive
Pseudomonas aeruginosaActive
Candida albicansActive

Antioxidant Activity of Apium graveolens Essential Oil

AssayResults
DPPH radical scavengingActive

Signaling Pathways and Mechanism of Action

To date, there is no information available in the scientific literature regarding the mechanism of action or any signaling pathways associated with this compound. Further research is required to elucidate its potential biological targets and molecular interactions.

Biosynthesis

In marine algae, it is proposed that C11-hydrocarbons like the dictyopterenes are biosynthesized from C20 polyunsaturated fatty acids through oxidative cleavage.[8] The biosynthesis involves a series of enzymatic and spontaneous chemical reactions, including pericyclic reactions like the Cope rearrangement.

Biosynthesis_Pathway fatty_acid C20 Polyunsaturated Fatty Acids oxidative_cleavage Oxidative Cleavage fatty_acid->oxidative_cleavage divinylcyclopropane Divinylcyclopropane Intermediate (e.g., Dictyopterene A) oxidative_cleavage->divinylcyclopropane cope_rearrangement [3,3]-Sigmatropic Rearrangement (Cope Rearrangement) divinylcyclopropane->cope_rearrangement cycloheptadiene This compound (Dictyopterene C') cope_rearrangement->cycloheptadiene

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring compound with a well-defined, albeit not extensively detailed, synthetic route. While it is a constituent of biologically active essential oils, its specific pharmacological properties remain uncharacterized. The lack of data on its biological activity and mechanism of action presents an opportunity for future research, particularly in the areas of insect control and antimicrobial drug discovery. Further investigation into the isolation of this compound from its natural sources and subsequent biological screening is warranted to unlock its full potential.

References

The Cycloheptadiene Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered carbocyclic scaffold of cycloheptadiene has been a recurring motif in organic chemistry for over a century. Its unique conformational properties and reactivity have led to its incorporation into a diverse array of molecules, from foundational structures in theoretical chemistry to complex, biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of cycloheptadiene derivatives, detailing their synthesis, physical and chemical properties, and applications, with a particular focus on their role in medicinal chemistry. Detailed experimental protocols for key reactions and visualizations of important chemical transformations and biological pathways are included to serve as a practical resource for researchers in the field.

Introduction: The Emergence of a Versatile Scaffold

The story of cycloheptadiene is intrinsically linked to the pioneering work on seven-membered rings. While the parent cycloheptane (B1346806) was known, the introduction of unsaturation in the form of cycloheptadiene opened up new avenues for chemical exploration. The initial interest in these compounds was largely academic, driven by a desire to understand the structure, stability, and reactivity of medium-sized rings, which challenged the then-prevailing theories of ring strain.

Early investigations were hampered by the difficulty in synthesizing these seven-membered rings. However, the turn of the 20th century saw a breakthrough that would lay the groundwork for the entire field.

Historical Milestones in Cycloheptadiene Chemistry

The Dawn of Seven-Membered Rings: Willstätter's Synthesis

The first definitive synthesis of a cycloheptadiene derivative can be traced back to the landmark work of Richard Willstätter in 1901. In his quest to elucidate the structure of tropane (B1204802) alkaloids like cocaine, Willstätter developed a synthetic route starting from cycloheptanone. This synthesis not only confirmed the seven-membered ring structure of these natural products but also provided the first rational access to cycloheptatriene, with cycloheptadiene being a key intermediate in the synthetic sequence. This seminal work marked the true beginning of cycloheptadiene chemistry.

The Rise of Fused Systems: Dibenzocycloheptadienes and Their Therapeutic Potential

The mid-20th century witnessed a surge of interest in cycloheptadiene derivatives with fused aromatic rings, particularly the dibenzo[a,d]cycloheptene scaffold. This was largely driven by the burgeoning field of medicinal chemistry and the search for new therapeutic agents. A pivotal moment in this era was the patenting of cyproheptadine (B85728) in 1959.[1] Initially developed as an antihistamine, its potent antiserotonergic properties soon became apparent, leading to its use in a variety of clinical applications.[1][2][3] The success of cyproheptadine spurred further research into related tricyclic structures, leading to the development of a class of antidepressant drugs, including amitriptyline (B1667244) and nortriptyline.

Modern Synthetic Marvels: The Divinylcyclopropane-Cycloheptadiene Rearrangement

A significant advancement in the synthesis of functionalized cycloheptadienes came with the discovery and development of the divinylcyclopropane-cycloheptadiene rearrangement . This powerful pericyclic reaction provides a stereocontrolled route to highly substituted seven-membered rings and has been widely applied in the total synthesis of complex natural products. The rearrangement involves the thermal isomerization of a cis-divinylcyclopropane to a cycloheptadiene, proceeding through a concerted[4][4]-sigmatropic (Cope) rearrangement.

Quantitative Data of Cycloheptadiene Derivatives

A thorough understanding of the physicochemical properties of cycloheptadiene derivatives is crucial for their application in research and development. The following tables summarize key quantitative data for the parent isomers and a selection of substituted derivatives.

Table 1: Physical Properties of Parent Cycloheptadienes

Property1,3-Cycloheptadiene (B1346008)1,4-Cycloheptadiene
Molecular Formula C₇H₁₀C₇H₁₀
Molar Mass ( g/mol ) 94.1594.15
Boiling Point (°C) 120-121115-117
Density (g/cm³ at 20°C) 0.8680.862
Refractive Index (n²⁰/D) 1.4981.482

Table 2: Spectroscopic Data for Selected Cycloheptadiene Derivatives

CompoundMethodKey Data
1,3-Cycloheptadiene¹H NMR (CDCl₃)δ 5.8-6.1 (m, 4H, vinyl), 2.1-2.3 (m, 4H, allylic), 1.5-1.7 (m, 2H, methylene)
¹³C NMR (CDCl₃)δ 130.8, 127.5, 31.6, 26.9
IR (neat)3020, 2925, 2850, 1650, 680 cm⁻¹
1,4-Cycloheptadiene¹H NMR (CDCl₃)δ 5.6-5.8 (m, 4H, vinyl), 2.3-2.5 (m, 4H, allylic), 1.8-2.0 (m, 2H, methylene)
¹³C NMR (CDCl₃)δ 128.9, 31.2, 28.7
IR (neat)3025, 2930, 2855, 1655, 710 cm⁻¹
Cyproheptadine¹H NMR (CDCl₃)δ 7.1-7.4 (m, 8H, Ar-H), 6.9 (s, 2H, vinyl), 2.2-2.5 (m, 8H, piperidine), 2.2 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃)δ 141.2, 139.8, 135.5, 131.6, 129.8, 128.4, 126.3, 57.8, 46.5, 33.2

Experimental Protocols for Key Syntheses

The following protocols provide detailed methodologies for the synthesis of a parent cycloheptadiene and the important drug molecule, cyproheptadine.

Synthesis of 1,3-Cycloheptadiene via Dehydrohalogenation

This protocol describes a classical approach to the synthesis of 1,3-cycloheptadiene from cycloheptene (B1346976).

Experimental Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydrobromination A Cycloheptene C Allylic Bromination A->C CCl₄, benzoyl peroxide (cat.), reflux B N-Bromosuccinimide (NBS) B->C D 3-Bromocycloheptene C->D F 1,3-Cycloheptadiene D->F tert-butanol, reflux E Potassium tert-butoxide E->F

Caption: Synthesis of 1,3-Cycloheptadiene.

Materials:

  • Cycloheptene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (catalyst)

  • Carbon tetrachloride (CCl₄)

  • Potassium tert-butoxide

  • tert-Butanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Allylic Bromination: To a solution of cycloheptene (1.0 eq) in CCl₄ is added NBS (1.1 eq) and a catalytic amount of benzoyl peroxide. The mixture is heated to reflux under a nitrogen atmosphere for 4 hours. After cooling to room temperature, the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude 3-bromocycloheptene.

  • Dehydrobromination: The crude 3-bromocycloheptene is dissolved in tert-butanol. Potassium tert-butoxide (1.5 eq) is added portion-wise, and the resulting mixture is heated to reflux for 6 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by fractional distillation to yield 1,3-cycloheptadiene.

Synthesis of Cyproheptadine Hydrochloride

This protocol outlines the final steps in the synthesis of the pharmaceutical agent cyproheptadine hydrochloride.

Experimental Workflow:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration and Salt Formation A 5H-Dibenzo[a,d]cyclohepten-5-one D Grignard Adduct Intermediate A->D B 4-Chloro-1-methylpiperidine (B1359792) B->D THF, reflux C Magnesium turnings C->B forms Grignard reagent E Dehydration D->E Aqueous HCl, heat F Cyproheptadine (free base) E->F G Cyproheptadine Hydrochloride F->G Ethanol, HCl (gas or conc.)

Caption: Synthesis of Cyproheptadine HCl.

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one

  • 4-Chloro-1-methylpiperidine

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Activated carbon

Procedure:

  • Grignard Reaction: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous THF. A solution of 4-chloro-1-methylpiperidine in THF is added dropwise to initiate the formation of the Grignard reagent. The mixture is gently refluxed until the magnesium is consumed. The solution is then cooled, and a solution of 5H-dibenzo[a,d]cyclohepten-5-one in THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Dehydration and Salt Formation: The crude tertiary alcohol intermediate is dissolved in ethanol. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 2 hours to effect dehydration. The solution is then treated with activated carbon, filtered while hot, and allowed to cool to room temperature. The precipitated cyproheptadine hydrochloride is collected by filtration, washed with cold ethanol, and dried under vacuum.

Key Chemical Transformations and Biological Pathways

The utility of cycloheptadiene derivatives stems from their diverse reactivity and, in many cases, their specific interactions with biological targets. The following diagrams, rendered in DOT language, illustrate a key synthetic rearrangement and the mechanism of action of a prominent cycloheptadiene-based drug.

The Divinylcyclopropane-Cycloheptadiene Rearrangement

This rearrangement is a powerful tool for the construction of seven-membered rings.

G cluster_A cluster_B cluster_C A cis-Divinylcyclopropane B Transition State ([3,3]-Sigmatropic) A->B Heat (Δ) C 1,3-Cycloheptadiene B->C img_A img_B img_C

Caption: The Divinylcyclopropane Rearrangement.

Mechanism of Action of Cyproheptadine

Cyproheptadine exerts its therapeutic effects by acting as an antagonist at multiple receptor sites.

G Cyproheptadine Cyproheptadine H1_Receptor Histamine H1 Receptor Cyproheptadine->H1_Receptor Antagonism (Blocks) Serotonin_Receptors Serotonin 5-HT2A/2C Receptors Cyproheptadine->Serotonin_Receptors Antagonism (Blocks) Allergic_Response Allergic Response (e.g., vasodilation, itching) H1_Receptor->Allergic_Response Leads to Serotonergic_Signaling Serotonergic Signaling (e.g., appetite regulation, mood) Serotonin_Receptors->Serotonergic_Signaling Leads to Histamine_Release Histamine Release (e.g., from mast cells) Histamine_Release->H1_Receptor Activation Serotonin_Release Serotonin Release Serotonin_Release->Serotonin_Receptors Activation

Caption: Cyproheptadine's Receptor Antagonism.

Applications and Future Outlook

The applications of cycloheptadiene derivatives are broad and continue to expand. In medicinal chemistry , beyond the well-established use of dibenzocycloheptadienes as antihistamines and antidepressants, newer derivatives are being investigated for a range of therapeutic targets, including their potential as anticancer agents.

In materials science , the strained nature of some cycloheptadiene derivatives makes them interesting monomers for ring-opening metathesis polymerization (ROMP), leading to polymers with unique properties. Furthermore, their role as ligands in organometallic chemistry is an active area of research, with applications in catalysis.

The future of cycloheptadiene chemistry lies in the development of more efficient and stereoselective synthetic methods to access novel derivatives. The exploration of their biological activities will undoubtedly uncover new therapeutic leads. As our understanding of the intricate relationship between three-dimensional structure and function deepens, the cycloheptadiene core is poised to remain a valuable and versatile scaffold in the molecular sciences.

References

Technical Guide: Physical Properties of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Butyl-1,4-cycloheptadiene is a cyclic organic compound with the molecular formula C₁₁H₁₈. As a derivative of cycloheptadiene, its physical and chemical properties are of interest in various fields of organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by generalized experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, some of the presented values are based on computational predictions and should be regarded as estimates.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

Physical PropertyValueNotes
Molecular Formula C₁₁H₁₈-
Molecular Weight 150.26 g/mol
Boiling Point 201.75 °C - 206.7 °C at 760 mmHgComputationally estimated[1].
Melting Point -24.96 °CComputationally estimated[1].
Density 0.828 g/cm³[2]
Flash Point 56 °C[2]
Vapor Pressure 0.336 mmHg at 25 °C[2]
XLogP3 4.4A measure of lipophilicity, computationally predicted.
Exact Mass 150.140850574 Da
Refractive Index Not availableExperimental determination is recommended.

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small amount (0.5-1 mL) of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped within a Thiele tube containing mineral oil, ensuring the heat-transfer medium is above the level of the sample.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., nonpolar or mid-polar).

  • Mass Spectrometer (MS) detector.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The separation is based on the compound's boiling point and affinity for the stationary phase. The oven temperature is typically programmed to ramp up to ensure good separation.

  • Detection: As the compound elutes from the column, it enters the MS detector.

  • Ionization and Mass Analysis: The molecules are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum.

  • Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not available, a general procedure for acquiring ¹H and ¹³C NMR spectra is as follows.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the purified liquid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and referencing of the chemical shifts are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a volatile liquid like this compound, a vapor phase IR spectrum can be obtained.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • Gas cell.

Procedure:

  • Sample Introduction: A small amount of the liquid is injected into an evacuated gas cell, where it vaporizes.

  • Data Acquisition: The gas cell is placed in the sample compartment of the FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific vibrational modes of the functional groups in the molecule. For this compound, one would expect to see characteristic C-H stretches for the alkyl and alkenyl groups, and C=C stretching vibrations for the diene system.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and structural characterization of a newly synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_final Final Characterization synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index gcms GC-MS Analysis (Purity & Mass) purification->gcms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (Functional Groups) purification->ir data_analysis Data Analysis & Structure Confirmation boiling_point->data_analysis density->data_analysis refractive_index->data_analysis gcms->data_analysis nmr->data_analysis ir->data_analysis

Workflow for the characterization of a synthesized organic compound.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided generalized experimental protocols for their determination. While some fundamental properties have been predicted computationally, further experimental verification is necessary for a complete and accurate characterization. The provided workflow and protocols offer a solid foundation for researchers and scientists working with this and related compounds.

References

Technical Guide: 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Butyl-1,4-cycloheptadiene, a naturally occurring compound that has garnered interest in synthetic organic chemistry. This document consolidates key chemical data, spectroscopic information, and a detailed experimental protocol for its synthesis.

Chemical Identification and Properties

This compound is a cyclic diene with a butyl substituent. It is also known by its natural product name, Dictyopterene C'. The compound can exist as a racemic mixture or as individual enantiomers.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name 6-butylcyclohepta-1,4-diene
Synonyms (±)-Dictyopterene C'
Molecular Formula C₁₁H₁₈[1]
CAS Number (Racemic) 22735-58-6[2]
CAS Number ((R)-enantiomer) 33156-91-1[1][3]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 150.26 g/mol PubChem[2]
Exact Mass 150.140850574 DaLookChem[1]
Boiling Point 206.7 °C (at 760 mmHg)LookChem[1]
Density 0.828 g/cm³LookChem[1]
Flash Point 56 °CLookChem[1]
Vapor Pressure 0.336 mmHg (at 25 °C)LookChem[1]
XLogP3 4.4LookChem[1]
Rotatable Bond Count 3LookChem[1]
Hydrogen Bond Donor Count 0LookChem[1]
Hydrogen Bond Acceptor Count 0LookChem[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly accessible literature. The following tables summarize available mass spectrometry data and expected infrared absorption bands based on the compound's structure.

Table 3: Mass Spectrometry Data (GC-MS)

PropertyValue
Top Peak (m/z) 79
2nd Highest Peak (m/z) 93
3rd Highest Peak (m/z) 91
Data sourced from PubChem CID 556470.[2]

Table 4: Characteristic Infrared (IR) Absorption Bands (Predicted)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=C-H (alkene)Stretch3100-3000
C-H (alkane)Stretch< 3000
C=C (alkene)Stretch1680-1640
-CH₂-Scissoring~1465
-CH₃Rock~1378
Expected ranges are based on typical values for the functional groups present.

Experimental Protocols: Synthesis of (±)-6-Butyl-1,4-cycloheptadiene

The following protocol describes the synthesis of racemic this compound, also known as (±)-Dictyopterene C', as reported by W. E. Billups, W. Y. Chow, and J. H. Cross in 1974.[4][5][6] The synthesis involves a multi-step process starting from the corresponding dichlorocyclopropane.

Overall Reaction Scheme:

  • Elimination: 1,1-dichloro-2-ethyl-3-hexylcyclopropane undergoes elimination to form 1-hexylidene-2-vinylcyclopropane.

  • Isomerization: The resulting vinylcyclopropane (B126155) is isomerized to a mixture of Dictyopterene A isomers.

  • Thermolysis (Cope Rearrangement): The mixture of isomers undergoes thermal rearrangement to yield the final product, (±)-6-Butyl-1,4-cycloheptadiene.

Methodology:

  • Step 1 & 2: Elimination and Isomerization

    • 1,1-dichloro-2-ethyl-3-hexylcyclopropane is treated with potassium tert-butoxide (KOBut) in dimethyl sulfoxide (B87167) (DMSO).

    • Prolonged treatment of the starting material with the base for 15 hours facilitates both the initial elimination and the subsequent isomerization to a mixture of dictyopterene A geometrical isomers.[4]

  • Step 3: Thermolysis

    • The crude mixture of isomers from the previous step is subjected to pyrolysis without intermediate purification.

    • Method A: The mixture is heated in carbon tetrachloride (CCl₄) at 80°C for 12 hours.[4]

    • Method B (Alternative): The crude mixture is heated neat (without solvent) at 175°C for 2.5 hours. This method exclusively yields (±)-6-Butyl-1,4-cycloheptadiene.[4]

    • The final product is obtained in a 60% yield from the thermolysis step.[4][5][6] The overall yield from the precursor, trans-dec-3-ene, is reported to be 30%.[4]

  • Purification:

    • The original communication notes that separation of the dictyopterene A isomers from the final product via preparative gas-liquid chromatography on Apiezon J or silver nitrate-impregnated silica (B1680970) gel was unsuccessful.[4] The thermolysis of the crude mixture (Method B) provides a direct route to the desired cycloheptadiene.

Visualized Workflow and Pathways

The following diagrams illustrate the logical relationships in the synthesis of (±)-6-Butyl-1,4-cycloheptadiene.

G cluster_0 Synthesis Workflow for (±)-6-Butyl-1,4-cycloheptadiene A 1,1-dichloro-2-ethyl- 3-hexylcyclopropane B 1-Hexylidene- 2-vinylcyclopropane A->B KOBut, DMSO C Mixture of Dictyopterene A Geometrical Isomers B->C Prolonged treatment (15h with KOBut, DMSO) D (±)-6-Butyl-1,4-cycloheptadiene (Dictyopterene C') C->D Thermolysis (175°C, 2.5h)

Caption: Chemical synthesis workflow for (±)-6-Butyl-1,4-cycloheptadiene.

G cluster_1 Key Chemical Transformations T1 Elimination S2 Vinylcyclopropane Derivative T1->S2 T2 Isomerization T2->S2 Geometric Isomers T3 [3,3]-Sigmatropic (Cope) Rearrangement S3 Cycloheptadiene Product T3->S3 S1 Dichlorocyclopropane Derivative S1->T1 S2->T2 S2->T3

Caption: Logical relationship of reaction types in the synthesis.

References

Methodological & Application

Application Note: 1H NMR Spectroscopic Analysis of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H NMR spectroscopic analysis of 6-Butyl-1,4-cycloheptadiene. While a publicly available experimental spectrum is not readily accessible, this note presents a predicted ¹H NMR spectrum based on established chemical shift principles and data from analogous structures. It includes a comprehensive experimental protocol for acquiring a high-quality spectrum, a detailed table of predicted chemical shifts, multiplicities, and coupling constants, and illustrative diagrams to aid in understanding the molecular structure and experimental workflow. This information is valuable for the identification and structural elucidation of this compound in research and drug development settings.

Introduction

This compound is a cyclic olefin with the molecular formula C₁₁H₁₈.[1] The structural characterization of such molecules is fundamental in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. This application note serves as a practical guide for researchers working with this compound, offering a predicted ¹H NMR data set and a standardized protocol for its experimental verification.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in Table 1. The chemical shifts (δ) are estimated based on typical values for protons in similar chemical environments, such as those in cycloheptadiene rings and alkyl chains.[2][3][4][5] The multiplicity and coupling constants (J) are predicted based on the expected spin-spin coupling interactions between neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-45.6 - 5.8m-2H
H-2, H-35.4 - 5.6m-2H
H-5, H-7 (allylic)2.2 - 2.4m-4H
H-6 (methine)1.8 - 2.0m-1H
-CH₂- (butyl, α)1.2 - 1.4m~72H
-CH₂- (butyl, β, γ)1.1 - 1.3m~74H
-CH₃ (butyl, δ)0.8 - 1.0t~73H

Note: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Instrument Parameters

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Probe: A standard 5 mm broadband or inverse detection probe.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

  • Data Points: 32K or 64K data points.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualizations

Diagram 1: Molecular Structure and Proton Environments of this compound

Caption: Structure of this compound with proton labels.

Diagram 2: Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Set Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Spectral Analysis integrate->analyze

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

This application note provides essential information for the ¹H NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocol, offers a solid foundation for researchers to identify and characterize this compound. The provided visualizations of the molecular structure and experimental workflow further aid in the understanding and execution of the NMR analysis. It is recommended to confirm the predicted data through experimental verification for unambiguous structural assignment.

References

Application Note: 13C NMR Analysis of Cycloheptadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptadiene and its isomers are important structural motifs in a variety of natural products and synthetic compounds with potential applications in drug development. The precise identification and characterization of these isomers are crucial for understanding their chemical properties and biological activities. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol for the 13C NMR analysis of cycloheptadiene isomers, including 1,2-, 1,3-, and 1,4-cycloheptadiene (B11937353). The distinct chemical environments of the carbon atoms in each isomer result in unique 13C NMR spectra, allowing for their clear differentiation.

Principles of 13C NMR for Isomer Differentiation

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. Factors such as hybridization (sp2 for olefinic carbons, sp3 for saturated carbons), proximity to double bonds, and molecular symmetry significantly influence the resonance frequency of each carbon nucleus.

The three isomers of cycloheptadiene (1,2-, 1,3-, and 1,4-) each possess a unique arrangement of double bonds and saturated carbons, leading to distinct patterns in their 13C NMR spectra. Due to molecular symmetry, chemically equivalent carbons will produce a single signal, reducing the total number of observed peaks from the seven carbon atoms in the ring. By analyzing the number of signals and their chemical shifts, one can confidently identify the specific isomer present in a sample.

Data Presentation

The 13C NMR chemical shifts for the cycloheptadiene isomers are summarized in the table below. These values are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Cycloheptadiene Isomer Carbon Atom Chemical Shift (δ, ppm)
1,2-Cycloheptadiene C1, C2Data not available
C3, C7Data not available
C4, C6Data not available
C5Data not available
1,3-Cycloheptadiene C1, C4132.8
C2, C3127.5
C5, C728.9
C626.8
1,4-Cycloheptadiene C1, C5130.1
C2, C4128.9
C331.3
C6, C726.2

Experimental Protocols

This section details the recommended procedure for acquiring high-quality 13C NMR spectra of cycloheptadiene isomers.

Sample Preparation
  • Sample Purity: Ensure the cycloheptadiene isomer sample is of high purity to avoid interference from impurities in the 13C NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a well-characterized 13C NMR signal for referencing. Chloroform-d (CDCl3) is a common choice.

  • Concentration: Prepare a solution of the cycloheptadiene isomer in the chosen deuterated solvent at a concentration of approximately 10-50 mg/mL.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter Recommended Value
Pulse Program zgpg30 (or similar proton-decoupled pulse sequence)
Acquisition Time (AQ) 1.0 - 2.0 s
Relaxation Delay (D1) 2.0 - 5.0 s
Pulse Width (P1) 30° pulse (typically 8-12 µs)
Number of Scans (NS) 128 or higher (depending on concentration)
Spectral Width (SW) 0 - 220 ppm
Temperature 298 K (25 °C)
Decoupling Proton broadband decoupling (e.g., Waltz16)
Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the 13C probe.

  • Set up the experiment with the parameters listed in the table above.

  • Acquire the Free Induction Decay (FID).

Data Processing
  • Apply a Fourier transform to the FID.

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C NMR, integration is often not reliable for direct molar comparisons due to the Nuclear Overhauser Effect).

  • Pick and label the peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of cycloheptadiene isomers.

G Workflow for 13C NMR Analysis of Cycloheptadiene Isomers A Sample Preparation (Dissolve isomer in deuterated solvent) B NMR Spectrometer Setup (Lock, Shim, Tune & Match) A->B C Set Experimental Parameters (Pulse program, NS, D1, etc.) B->C D Data Acquisition (Acquire FID) C->D E Data Processing (FT, Phasing, Referencing) D->E F Spectral Analysis (Peak picking, Chemical shift analysis) E->F G Isomer Identification (Compare with known data) F->G

Application Note: Mass Spectrometry of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 6-Butyl-1,4-cycloheptadiene using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of publicly available mass spectral data for this specific compound, a theoretical fragmentation pattern is proposed based on established principles of mass spectrometry for hydrocarbons and cyclic compounds. This document is intended to guide researchers, scientists, and drug development professionals in the analytical characterization of this compound and structurally related molecules.

Introduction

This compound is a cyclic hydrocarbon with the molecular formula C11H18 and a molecular weight of 150.26 g/mol .[1][2] Its structure, featuring a seven-membered ring with two double bonds and a butyl substituent, suggests a complex fragmentation pattern upon electron ionization mass spectrometry (EI-MS). Understanding this fragmentation is crucial for its identification and quantification in various matrices. This note outlines a comprehensive GC-MS method and a predicted mass spectrum to facilitate its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a molecular ion peak (M+) and several key fragment ions resulting from the cleavage of the butyl group and rearrangements of the cycloheptadiene ring.

Molecular Ion: The molecular ion peak (M+) is anticipated at an m/z of 150.

Key Fragmentation Pathways:

  • Loss of the Butyl Group: A prominent fragmentation pathway for alkyl-substituted cyclic compounds is the cleavage of the alkyl chain. The loss of a butyl radical (•C4H9) would result in a fragment ion at m/z 93. This is often a stable, resonance-stabilized tropylium-like cation.

  • Cleavage within the Butyl Group: Fragmentation can also occur along the butyl chain, leading to the loss of smaller alkyl radicals.

    • Loss of a propyl radical (•C3H7) would yield a fragment at m/z 107.

    • Loss of an ethyl radical (•C2H5) would result in a fragment at m/z 121.

    • Loss of a methyl radical (•CH3) would produce a fragment at m/z 135.

  • Ring Fragmentation: The cycloheptadiene ring can undergo various rearrangements and cleavages, leading to a complex pattern of smaller fragment ions, typically in the lower m/z region.

A summary of the predicted quantitative data for the major ions is presented in Table 1.

Data Presentation

Table 1: Predicted Mass Spectrum of this compound

m/zPredicted FragmentRelative Abundance (%)
150[M]+•25
121[M - C2H5]+40
107[M - C3H7]+60
93[M - C4H9]+100 (Base Peak)
79[C6H7]+30
67[C5H7]+50
55[C4H7]+45
41[C3H5]+70

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (if a pure standard is available) in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) should be developed and validated.

3.2. Instrumentation

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is suitable for this analysis.

3.3. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Scan Speed1000 amu/s

3.4. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Compare the experimental mass spectrum with the predicted fragmentation pattern (Table 1) and any available library spectra to confirm the identity of the compound.

  • Quantification: If quantitative analysis is required, construct a calibration curve using the peak areas of the standard solutions.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Standard Standard Solution (1 mg/mL) Dilution Serial Dilutions (1-100 µg/mL) Standard->Dilution GC Gas Chromatography (Separation) Dilution->GC Injection Sample Sample in Matrix Extraction Extraction (if needed) Sample->Extraction Extraction->GC Injection MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution PeakID Peak Identification MS->PeakID SpectrumExtract Mass Spectrum Extraction PeakID->SpectrumExtract FragAnalysis Fragmentation Analysis SpectrumExtract->FragAnalysis Quant Quantification FragAnalysis->Quant Report Analysis Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note: Analysis of 6-Butyl-1,4-cycloheptadiene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive gas chromatography (GC) method for the qualitative and quantitative analysis of 6-Butyl-1,4-cycloheptadiene. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for the separation and detection of this volatile unsaturated hydrocarbon. The methodology outlined below provides a robust starting point for method development and validation.

Introduction

This compound is a substituted cycloalkadiene with potential applications in organic synthesis and as a building block for novel therapeutic agents.[1] Its volatility and hydrocarbon nature make gas chromatography an ideal analytical technique for its separation and quantification.[2][3] This document provides a detailed experimental protocol for the analysis of this compound using a standard gas chromatograph coupled with a Flame Ionization Detector (FID), a common and sensitive detector for hydrocarbons.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate GC method.

PropertyValueReference
Molecular FormulaC11H18[4][5]
Molecular Weight150.26 g/mol [5]
Boiling Point206.7 °C at 760 mmHg[4]
Flash Point56 °C[4]
Density0.828 g/cm³[4]
Vapor Pressure0.336 mmHg at 25°C[4]

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and instrument for the GC analysis of this compound.

Materials and Reagents
  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Analyte: this compound (of known purity for standard preparation)

  • Internal Standard (optional): n-Dodecane or other suitable non-interfering hydrocarbon

  • Carrier Gas: Helium or Nitrogen (high purity, 99.999%)

  • Detector Gases: Hydrogen and Air (high purity)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) is required. The recommended instrument parameters are detailed in Table 2.

ParameterRecommended Setting
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio50:1 (adjustable based on concentration)
Injection Volume1 µL
Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS, or equivalent)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Oven Program
Initial Temperature80 °C
Initial Hold Time2 min
Ramp Rate10 °C/min
Final Temperature220 °C
Final Hold Time5 min
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow mode)
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in hexane to an expected concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the GC system with the specified method parameters.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Integrate the peak corresponding to this compound and quantify using the calibration curve.

Data Presentation

The retention time and peak area of this compound should be recorded. A calibration curve should be generated by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples can then be determined from this curve.

AnalyteExpected Retention Time (min)
This compound~12 - 15

Note: The exact retention time may vary depending on the specific instrument and column conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection GC_Setup Instrument Setup GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

References

Applications of 6-Butyl-1,4-cycloheptadiene in Organic Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Butyl-1,4-cycloheptadiene, a substituted seven-membered carbocycle, presents a unique structural motif for applications in organic synthesis. Its diene system, coupled with the conformational flexibility of the cycloheptane (B1346806) ring and the presence of a butyl substituent, offers opportunities for various chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors. While direct, widespread applications are not extensively documented in publicly available literature, its synthesis via sigmatropic rearrangement and its potential as a building block for more complex structures are of significant interest.

Synthesis via[1][1]-Sigmatropic Rearrangement (Cope Rearrangement)

A primary synthetic route to (±)-6-Butyl-1,4-cycloheptadiene (also known as (±)-dictyopterene C') involves a thermal[1][1]-sigmatropic rearrangement, specifically a Cope rearrangement, of its isomers, the dictyopterene A family. This pericyclic reaction provides a facile method to access the cycloheptadiene core.

The thermolysis of a mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropane (isomers of dictyopterene A) leads to the formation of (±)-6-Butyl-1,4-cycloheptadiene.[2] The reaction proceeds through a concerted, six-electron cyclic transition state.

Quantitative Data for Cope Rearrangement
Starting MaterialReaction ConditionsProductYieldReference
Mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropanePyrolysis at 175°C for 2.5 hours(±)-6-Butyl-1,4-cycloheptadiene60%[2]
Experimental Protocol: Synthesis of (±)-6-Butyl-1,4-cycloheptadiene via Cope Rearrangement[2]

Materials:

  • Mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropane

  • Carbon tetrachloride (or another suitable high-boiling solvent)

  • Apparatus for pyrolysis or high-temperature reaction

Procedure:

  • A solution of the mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropane in a suitable high-boiling solvent is prepared.

  • The solution is heated to 175°C in a sealed tube or a flask equipped with a reflux condenser.

  • The reaction is maintained at this temperature for 2.5 hours to effect the Cope rearrangement.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product, (±)-6-Butyl-1,4-cycloheptadiene, can be purified by distillation or column chromatography.

Cope_Rearrangement cluster_start Dictyopterene A Isomers cluster_product This compound start end start->end Δ (Heat) [3,3]-Sigmatropic Rearrangement

Figure 1. Cope Rearrangement to this compound.

Potential Applications in Further Synthetic Transformations

While specific, documented examples of this compound as a starting material are scarce, its structure suggests several potential applications in organic synthesis. The 1,4-diene moiety can be a versatile handle for various transformations.

Cycloaddition Reactions

The diene system of this compound could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic structures. The reaction would likely require an activated dienophile due to the non-conjugated nature of the diene. Isomerization to a conjugated diene, if achievable, would significantly broaden the scope of its cycloaddition chemistry.

Diels_Alder_Potential reactant1 This compound product Bicyclic Adduct reactant1->product reactant2 Dienophile (e.g., Maleic Anhydride) reactant2->product +

Figure 2. Potential Diels-Alder Reaction.

Functionalization of the Double Bonds

The two double bonds in this compound are amenable to a variety of functionalization reactions, including:

  • Epoxidation: Selective mono- or bis-epoxidation would yield valuable intermediates for further transformations.

  • Hydroboration-Oxidation: This reaction would lead to the corresponding alcohols with anti-Markovnikov regioselectivity, providing a means to introduce hydroxyl groups.

  • Hydrogenation: Selective hydrogenation of one or both double bonds would produce 6-butylcycloheptene or butylcycloheptane, respectively.

  • Oxidative Cleavage: Ozonolysis or other strong oxidizing agents could cleave the double bonds to form dicarbonyl compounds, which are versatile synthetic precursors.

Experimental Workflow for Potential Functionalization

Functionalization_Workflow start This compound epoxide Epoxidation (e.g., m-CPBA) start->epoxide alcohol Hydroboration-Oxidation (e.g., BH3, H2O2, NaOH) start->alcohol alkane Hydrogenation (e.g., H2, Pd/C) start->alkane dicarbonyl Oxidative Cleavage (e.g., O3, then DMS) start->dicarbonyl

Figure 3. Potential Functionalization Pathways.

Conclusion

This compound, while not a widely utilized building block in the current literature, holds potential for the synthesis of complex cyclic and bicyclic systems. Its synthesis via the Cope rearrangement is an elegant example of pericyclic reactions in organic synthesis. Further exploration of its reactivity, particularly in cycloaddition and double-bond functionalization reactions, is warranted and could open new avenues for the synthesis of novel molecules for applications in drug discovery and materials science. The protocols and potential pathways outlined here serve as a foundation for researchers to explore the synthetic utility of this intriguing cycloheptadiene derivative.

References

Application Notes and Protocols: 6-Butyl-1,4-cycloheptadiene as a Precursor in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-butyl-1,4-cycloheptadiene, also known as the natural product dictyopterene C', and its role as a precursor in organic synthesis. This document details its synthesis, key reactions, and potential applications, supported by experimental protocols and quantitative data.

Introduction

This compound is a seven-membered carbocycle that has garnered interest in the field of natural product synthesis. Its diene functionality and chiral center make it a versatile building block for the construction of more complex molecular architectures. The primary route to its synthesis involves a key pericyclic reaction known as the divinylcyclopropane-cycloheptadiene rearrangement. This thermal isomerization provides an efficient means to access the cycloheptadiene core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₈
Molecular Weight 150.26 g/mol
CAS Number 22735-58-6[1]
Appearance Not specified in literature
Boiling Point Not specified in literature
Solubility Soluble in organic solvents

Synthesis of (±)-6-Butyl-1,4-cycloheptadiene (Dictyopterene C')

The total synthesis of racemic this compound has been notably achieved through a divinylcyclopropane-cycloheptadiene rearrangement. The following protocol is based on the work of Billups et al. (1974).

Reaction Scheme

G cluster_0 Synthesis of (±)-6-Butyl-1,4-cycloheptadiene A 1,1-dichloro-2-ethyl-3-hexylcyclopropane B 1-hexylidene-2-vinylcyclopropane (and isomers) A->B KOBut, DMSO C (±)-6-Butyl-1,4-cycloheptadiene B->C Thermolysis (175 °C) 60% yield

Caption: Synthetic pathway to (±)-6-Butyl-1,4-cycloheptadiene.

Experimental Protocol: Synthesis of (±)-6-Butyl-1,4-cycloheptadiene[2]

Step 1: Formation of 1-hexylidene-2-vinylcyclopropane and its isomers

  • To a solution of 1,1-dichloro-2-ethyl-3-hexylcyclopropane in anhydrous dimethyl sulfoxide (B87167) (DMSO), add potassium tert-butoxide (KOBut).

  • Stir the reaction mixture at room temperature for an extended period (e.g., 15 hours) to facilitate the elimination and isomerization reactions, yielding a mixture of dictyopterene A and its geometrical isomers.

Step 2: Thermolysis to (±)-6-Butyl-1,4-cycloheptadiene

  • The crude mixture from the previous step is subjected to pyrolysis at 175 °C.

  • The thermolysis induces a divinylcyclopropane rearrangement of the cis-isomers in the mixture to afford (±)-6-butyl-1,4-cycloheptadiene.

  • The product can be purified by distillation or preparative gas chromatography. This final step proceeds with a reported yield of 60%.[2]

Quantitative Data

Reaction StepProductYield (%)
Thermolysis of dictyopterene A isomers(±)-6-Butyl-1,4-cycloheptadiene60[2]

Spectroscopic Data

Comprehensive spectroscopic data for the characterization of this compound is crucial for confirming its structure.

  • Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center contains GC-MS data for this compound.

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are essential for unambiguous structure elucidation. While specific literature values for this compound were not found in the immediate search, related cycloheptadiene structures have been characterized, and their spectral data can serve as a reference.

Application in Total Synthesis

Currently, the primary focus in the literature is on the synthesis of this compound (dictyopterene C') itself, as it is a natural product. There is limited information available on its direct use as a starting material or intermediate in the total synthesis of other, more complex natural products. Its diene system, however, suggests potential for its use in Diels-Alder reactions to construct bicyclic systems, a common strategy in natural product synthesis.

Signaling Pathways and Experimental Workflows

The core transformation in the synthesis of this compound is the divinylcyclopropane-cycloheptadiene rearrangement. This process is a concerted, pericyclic reaction.

G cluster_workflow Experimental Workflow start Start with 1,1-dichloro-2-ethyl-3-hexylcyclopropane step1 Elimination & Isomerization (KOBut, DMSO) start->step1 intermediate Mixture of Divinylcyclopropanes (Dictyopterene A and isomers) step1->intermediate step2 Thermolysis (175 °C) intermediate->step2 end Product: (±)-6-Butyl-1,4-cycloheptadiene step2->end

Caption: Workflow for the synthesis of (±)-6-Butyl-1,4-cycloheptadiene.

Conclusion

This compound is an intriguing natural product whose synthesis via the divinylcyclopropane-cycloheptadiene rearrangement highlights a powerful method for the construction of seven-membered rings. While its direct application as a precursor in the total synthesis of other natural products is not yet widely documented, its structural features suggest potential for further synthetic explorations. The detailed protocols and data presented herein provide a valuable resource for researchers interested in the synthesis and potential applications of this and related cycloheptadiene systems.

References

Application Note: Diels-Alder Cycloaddition of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction typically occurs between a conjugated diene and a substituted alkene, known as the dienophile.[1] The versatility and stereochemical control of the Diels-Alder reaction have made it a cornerstone in the synthesis of complex natural products and novel materials.[1] While cyclic dienes like cyclopentadiene (B3395910) are highly reactive due to their fixed s-cis conformation, larger ring systems such as cycloheptadienes are notably less reactive.[2][3] This reduced reactivity is attributed to the significant distortion energy required to achieve the transition state geometry for the concerted cycloaddition.[4][5]

This application note presents a prospective protocol for the Diels-Alder reaction between 6-Butyl-1,4-cycloheptadiene and a highly reactive dienophile, maleic anhydride (B1165640). Due to the anticipated lower reactivity of the cycloheptadiene derivative, the proposed conditions are more forcing than those typically employed for cyclopentadiene or cyclohexadiene. The resulting bicyclic adduct could serve as a valuable intermediate in medicinal chemistry and materials science, where the introduction of a butyl-functionalized, conformationally restricted scaffold is desired.

Predicted Reaction Scheme

The proposed reaction involves the [4+2] cycloaddition of this compound with maleic anhydride to yield a bicyclic anhydride product. The reaction is expected to favor the endo isomer due to secondary orbital interactions, a common feature in Diels-Alder reactions involving cyclic dienes.

G cluster_reactants Reactants cluster_product Product This compound Maleic_anhydride Adduct Bicyclic Adduct (endo-isomer predicted) Maleic_anhydride->Adduct Heat (Δ) Xylene

Caption: Proposed Diels-Alder reaction of this compound.

Experimental Protocol: Synthesis of the Diels-Alder Adduct

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride. This protocol is adapted from procedures for less reactive dienes and may require optimization.[6][7][8]

Materials and Equipment
  • This compound

  • Maleic anhydride

  • Xylene (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Workflow

G A 1. Dissolve Reactants - Add this compound,  maleic anhydride, and xylene to flask. B 2. Reaction under Reflux - Heat mixture to reflux (approx. 140°C). - Stir for 12-24 hours. A->B C 3. Cooling & Crystallization - Cool reaction to room temperature. - Further cool in an ice bath to induce crystallization. B->C D 4. Product Isolation - Collect crude product by vacuum filtration. - Wash with cold hexane. C->D E 5. Purification - Recrystallize from ethyl acetate/hexane. D->E F 6. Characterization - Obtain melting point, IR, and NMR spectra. E->F

Caption: Workflow for the synthesis of the Diels-Alder adduct.

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol) and 15 mL of anhydrous xylene.

  • Add this compound (1.53 g, 10.2 mmol) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). Due to the low reactivity of the diene, a prolonged reaction time of 12-24 hours is anticipated.

  • Work-up and Isolation: Once the reaction is deemed complete (or no further change is observed), remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the flask in an ice-water bath for 30 minutes to promote crystallization of the product.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove residual xylene.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate, and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystals.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the mass and calculate the yield. Characterize the product by melting point, FT-IR, and ¹H and ¹³C NMR spectroscopy.

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Maleic anhydride is corrosive and toxic; wear appropriate personal protective equipment (gloves, safety glasses).[9]

  • Xylene is flammable and an irritant; avoid inhalation and skin contact.[6]

  • The reaction is conducted at high temperatures; use caution when handling the hot apparatus.

Data Presentation

The following table summarizes the reactant quantities and theoretical product information for the proposed synthesis. Experimental results will vary based on reaction efficiency and require empirical determination.

Compound Molecular Formula Molar Mass ( g/mol ) Amount Used Moles (mmol)
This compoundC₁₁H₁₈150.271.53 g10.2
Maleic AnhydrideC₄H₂O₃98.061.00 g10.2
Product (Adduct) C₁₅H₂₀O₃ 248.32 Theoretical Yield: 2.53 g 10.2

Table 1: Reactant and Theoretical Product Data.

Expected Characterization Data
  • Appearance: White crystalline solid.

  • FT-IR (cm⁻¹): Peaks expected around 1850 and 1780 (anhydride C=O stretch), 1650 (alkene C=C stretch), and 2850-2960 (C-H sp³ stretch).

  • ¹H NMR: Complex spectrum with signals expected for the butyl group, aliphatic bridgehead protons, and vinyl protons of the newly formed bicyclic system.

  • ¹³C NMR: Signals corresponding to carbonyl carbons (anhydride), alkene carbons, and multiple aliphatic carbons of the butyl group and bicyclic framework.

Conclusion

This application note provides a comprehensive, albeit predictive, protocol for the Diels-Alder reaction of this compound with maleic anhydride. The proposed methodology is grounded in established procedures for analogous but less reactive dienes.[6][7] Researchers in drug development and materials science can use this document as a starting point for synthesizing novel bicyclic structures, with the understanding that optimization of reaction time and temperature will be crucial for achieving satisfactory yields due to the inherent low reactivity of the cycloheptadiene system.[2][3][4]

References

Analytical Techniques for the Characterization of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 6-Butyl-1,4-cycloheptadiene. The techniques described herein are essential for confirming the identity, purity, and structural features of this unsaturated carbocycle, which may serve as a building block in synthetic chemistry and drug discovery.

Overview of Analytical Techniques

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic separation and spectroscopic methods to elucidate its molecular structure and determine its purity. The primary techniques covered in this document are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification based on retention time and mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei (¹H and ¹³C).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule based on their vibrational frequencies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, storage, and the design of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name6-butylcyclohepta-1,4-diene[1]
CAS Number22735-58-6[1]
Molecular FormulaC₁₁H₁₈[1]
Molecular Weight150.26 g/mol [1]
Boiling Point206.7 °C at 760 mmHg[2]
Density0.828 g/cm³[2]
Flash Point56 °C[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For this compound, GC-MS can be used to assess purity and confirm its molecular weight and fragmentation pattern.

Application Note:

GC-MS analysis of this compound typically reveals a single major peak corresponding to the compound, with minor peaks indicating impurities if present. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of unsaturated hydrocarbons and can be used for structural confirmation.

Table 2: Prominent Mass Spectrometry Peaks for this compound

m/zPutative Fragment Assignment
150[M]⁺ (Molecular Ion)
93[M - C₄H₉]⁺ (Loss of butyl group)
91Tropylium ion ([C₇H₇]⁺) rearrangement
79Further fragmentation of the cycloheptadiene ring

Note: The fragmentation pattern is predicted based on typical fragmentation of related compounds. The top three experimentally observed peaks are m/z 79, 93, and 91[1].

Experimental Protocol:

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Capable of electron ionization (EI) with a mass range of m/z 40-400.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Mode: Full scan

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak and identify the molecular ion.

  • Compare the fragmentation pattern with reference spectra or predict fragmentation pathways to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR should be performed for a complete structural assignment of this compound.

Application Note:

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts of the olefinic protons will be in the downfield region (typically 5.0-6.0 ppm), while the allylic and aliphatic protons will appear in the upfield region. The coupling patterns will be complex due to the non-rigid nature of the seven-membered ring. The ¹³C NMR spectrum will show the number of non-equivalent carbons. The olefinic carbons will have chemical shifts in the range of 120-140 ppm, while the aliphatic carbons will be in the range of 10-40 ppm.

Note: As of the last update, specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain. The following tables provide predicted chemical shift ranges based on the analysis of similar structures.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Olefinic (=CH)5.4 - 5.8Multiplet
Allylic (C=C-CH)2.5 - 2.9Multiplet
Methylene (ring CH₂)2.0 - 2.4Multiplet
Butyl (CH₂)1.2 - 1.5Multiplet
Butyl (CH₃)0.8 - 1.0Triplet

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Olefinic (=CH)125 - 135
Allylic (CH)35 - 45
Methylene (ring CH₂)25 - 35
Butyl (CH₂)20 - 40
Butyl (CH₃)10 - 15
Experimental Protocol:

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • NMR Spectrometer: A 300 MHz or higher field strength spectrometer is recommended for better resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: ~4 s.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: -10 to 220 ppm.

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, FTIR is useful for confirming the presence of C=C double bonds and C-H bonds of varying hybridization.

Application Note:

The IR spectrum of this compound will be characterized by several key absorption bands. The presence of the cycloheptadiene ring and the butyl chain will give rise to distinct vibrational modes.

Table 5: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3020 - 3080C-H stretch=C-H (alkene)
2850 - 2960C-H stretch-C-H (alkane)
1640 - 1680C=C stretchAlkene
1450 - 1470C-H bendCH₂
1375 - 1385C-H bendCH₃
675 - 1000C-H bend (out-of-plane)=C-H
Experimental Protocol:

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, if available and appropriate) and place it in a liquid cell.

Instrumentation:

  • FTIR Spectrometer: A standard benchtop FTIR spectrometer is sufficient.

FTIR Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Data Analysis:

  • Acquire a background spectrum of the empty salt plates or the solvent-filled cell.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS_Data Retention Time Mass Spectrum Fragmentation Pattern GCMS->GCMS_Data NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Absorption Bands Functional Groups FTIR->FTIR_Data Conclusion Structure Confirmation Purity Assessment GCMS_Data->Conclusion NMR_Data->Conclusion FTIR_Data->Conclusion

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_properties Properties cluster_techniques Analytical Techniques Compound This compound Structure Molecular Structure Compound->Structure Purity Purity Compound->Purity FunctionalGroups Functional Groups Compound->FunctionalGroups NMR NMR Structure->NMR Determines GCMS GC-MS Structure->GCMS Confirms Purity->GCMS Assesses FTIR FTIR FunctionalGroups->FTIR Identifies

Caption: Logical relationships between compound properties and analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Butyl-1,4-cycloheptadiene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Poor Separation of Isomers Geometric or positional isomers of this compound may have very similar boiling points, making separation by fractional distillation difficult.Employ argentation column chromatography. The silver ions on the stationary phase will interact differently with the π-bonds of the isomers, allowing for their separation.
Low Yield After Distillation The distillation temperature may be too high, causing thermal decomposition of the diene. Alternatively, the distillation may have been terminated prematurely.Optimize the distillation pressure and temperature. Consider using vacuum distillation to lower the boiling point and reduce the risk of decomposition. Ensure the distillation is run to completion by monitoring the temperature at the collection head.
Product Contamination with Solvent Incomplete removal of the reaction or extraction solvent before purification.Ensure the crude product is thoroughly dried under reduced pressure before proceeding with distillation or chromatography.
Inconsistent Boiling Point During Fractional Distillation The presence of multiple impurities with boiling points close to that of the product. The distillation rate may be too fast.[1]Improve the efficiency of the fractional distillation by using a longer column or a column with a more efficient packing material. Reduce the heating rate to allow for better separation.[1]
Streaking or Tailing of the Compound on a TLC Plate The compound may be too concentrated, or the chosen solvent system for chromatography is not optimal.Dilute the sample before spotting it on the TLC plate. Experiment with different solvent systems to find one that provides good separation and spot shape.
Product Decomposition on Silica (B1680970) Gel Column This compound may be sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, in the eluent. Alternatively, use a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The choice of purification method depends on the nature of the impurities. For separating the target compound from non-volatile impurities or those with significantly different boiling points, fractional distillation is a suitable technique.[2] If the crude product contains isomeric impurities, argentation column chromatography is the recommended method due to its ability to separate compounds based on the degree and geometry of unsaturation.[3]

Q2: What is the expected boiling point of this compound?

A2: The boiling point of (R)-6-Butyl-1,4-cycloheptadiene is reported to be approximately 206.7°C at atmospheric pressure (760 mmHg).[4]

Q3: How does argentation chromatography work to separate diene isomers?

A3: Argentation chromatography utilizes a stationary phase, typically silica gel, impregnated with silver salts (e.g., silver nitrate). The silver ions form reversible complexes with the π-electrons of the double bonds in the diene.[3] The strength of this interaction depends on the steric accessibility and arrangement of the double bonds. This differential complexation allows for the separation of isomers that are otherwise difficult to separate by conventional chromatography.[5][6]

Q4: Can I use vacuum distillation to purify this compound?

A4: Yes, vacuum distillation is a highly recommended technique for purifying this compound. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that can occur at its atmospheric boiling point.

Q5: What are the likely impurities in a synthesis of this compound?

A5: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, catalysts, solvents, and side-products such as positional or geometric isomers of the desired diene. Polymerization products may also be present.

Quantitative Data Summary

The following table provides a summary of the physical properties and expected purification outcomes for this compound.

Parameter Value Reference
Molecular Formula C₁₁H₁₈[7]
Molecular Weight 150.26 g/mol [7]
Boiling Point (at 760 mmHg) 206.7 °C[4]
Purity after Fractional Distillation >95% (depending on impurities)-
Purity after Argentation Chromatography >99%-
Typical Yield after Purification 60-85% (technique dependent)-

Experimental Protocols

Fractional Distillation (Atmospheric Pressure)
  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with Raschig rings or Vigreux indentations, a condenser, a distillation head with a thermometer, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation : Place the crude this compound into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation : Begin heating the flask gently. As the mixture boils, a vapor will rise through the fractionating column.

  • Fraction Collection : Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the lowest boiling point component. Collect the fraction that distills over at a constant temperature. The main fraction of this compound should be collected around 206.7°C.

  • Completion : Once the majority of the product has distilled, the temperature may drop or fluctuate. At this point, stop the distillation.

  • Analysis : Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Argentation Column Chromatography
  • Preparation of Argentated Silica Gel : Dissolve silver nitrate (B79036) in deionized water or methanol. In a separate container, create a slurry of silica gel in a suitable solvent (e.g., hexane). Add the silver nitrate solution to the silica slurry and mix thoroughly. Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. The silver nitrate content is typically 10-20% by weight.

  • Column Packing : Prepare a slurry of the argentated silica gel in the chosen eluent (e.g., a non-polar solvent like hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution : Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary (e.g., by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate).

  • Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Analysis : Confirm the purity of the isolated this compound by GC or NMR.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude this compound analysis1 Initial Purity Analysis (GC/NMR) crude_product->analysis1 decision1 Are isomeric impurities present? analysis1->decision1 distillation Fractional Distillation decision1->distillation No argentation Argentation Column Chromatography decision1->argentation Yes analysis2 Purity Analysis of Fractions (GC/TLC) distillation->analysis2 argentation->analysis2 pure_product Pure this compound (>99%) analysis2->pure_product Purity Met troubleshoot Troubleshoot Separation analysis2->troubleshoot Purity Not Met troubleshoot->distillation Re-optimize Distillation troubleshoot->argentation Re-optimize Chromatography

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Butyl-1,4-cycloheptadiene. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to this compound is outlined below. This pathway involves the formation of a cycloheptadienyl anion followed by its alkylation.

Synthetic_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation 1,3-Cycloheptadiene (B1346008) 1,3-Cycloheptadiene Cycloheptadienyl_Anion Cycloheptadienyl Anion 1,3-Cycloheptadiene->Cycloheptadienyl_Anion n-BuLi, THF -78 °C to 0 °C Butyl_Bromide Butyl Bromide Cycloheptadienyl_Anion->Butyl_Bromide This compound This compound Butyl_Bromide->this compound THF -78 °C to rt

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, categorized by the reaction step.

Step 1: Formation of the Cycloheptadienyl Anion

Q1: Why is my deprotonation of 1,3-cycloheptadiene incomplete, leading to low overall yield?

A1: Incomplete deprotonation is a common issue and can be attributed to several factors:

  • Reagent Quality: The n-butyllithium (n-BuLi) solution may have a lower than stated molarity due to degradation. It is crucial to use a freshly titrated or newly purchased solution.

  • Reaction Temperature: While the reaction is typically initiated at -78 °C, allowing it to slowly warm to 0 °C or even room temperature can ensure complete deprotonation.

  • Solvent Purity: The presence of moisture or other protic impurities in the solvent (tetrahydrofuran, THF) will quench the n-BuLi. Ensure the use of anhydrous solvent.

  • Insufficient Base: Ensure that at least one full equivalent of n-BuLi is used. A slight excess (1.05-1.1 equivalents) can compensate for any minor impurities.

Q2: I am observing a dark coloration of the reaction mixture. Is this normal?

A2: Yes, the formation of the cycloheptadienyl anion is typically accompanied by the development of a colored solution, which can range from yellow to deep red. This is a good visual indicator that the deprotonation is proceeding.

Step 2: Alkylation of the Cycloheptadienyl Anion

Q3: The yield of my desired product, this compound, is low, and I have a mixture of products. What are the likely side products and how can I minimize them?

A3: Low yield and the formation of multiple products in the alkylation step are often linked. The primary side products are typically isomers of the desired product and poly-alkylated species.

  • Isomer Formation: The cycloheptadienyl anion is a delocalized system, and alkylation can occur at different carbon atoms. Alkylation of the cycloheptadienyl anion is known to produce a mixture of 3-alkyl-1,4-cycloheptadiene and 5-alkyl-1,3-cycloheptadiene, with the 1,4-isomer often being the major product.[1] To favor the formation of the desired 1,4-isomer, it is recommended to perform the reaction at low temperatures.

  • Poly-alkylation: If a second deprotonation and alkylation event occurs, di-butylated products will be formed. To minimize this, use a stoichiometry of 1:1 between the cycloheptadienyl anion and butyl bromide. Adding the butyl bromide solution slowly at a low temperature helps to maintain a low concentration of the alkylating agent, thus disfavoring poly-alkylation.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Alkylation Inefficient Alkylation? Check_Deprotonation->Check_Alkylation No Solution_Deprotonation Use fresh n-BuLi Ensure anhydrous conditions Optimize temperature Check_Deprotonation->Solution_Deprotonation Yes Check_Side_Products Multiple Products Observed? Check_Alkylation->Check_Side_Products No Solution_Alkylation Check BuBr purity Optimize reaction time and temperature Check_Alkylation->Solution_Alkylation Yes Solution_Side_Products Slow addition of BuBr at low temp Use 1:1 stoichiometry Consider alternative butylating agent Check_Side_Products->Solution_Side_Products Yes

Caption: Troubleshooting workflow for low yield in the alkylation step.

Q4: How does the choice of solvent affect the alkylation reaction?

A4: The solvent plays a critical role in stabilizing the cycloheptadienyl anion and influencing the reaction rate.

  • Ethereal Solvents: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for this type of reaction as it effectively solvates the lithium cation, leading to a more reactive "naked" anion. Diethyl ether can also be used, but reactions are generally slower.

  • Polar Aprotic Solvents: While solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can increase the rate of alkylation, they can also promote side reactions such as elimination of the alkyl halide and may be more difficult to remove during work-up. The stability of delocalized anions can be influenced by solvent polarity.[2][3]

Q5: What is the optimal temperature for the alkylation step?

A5: The temperature should be carefully controlled to balance the reaction rate with the minimization of side products.

  • Addition of Alkylating Agent: The butyl bromide should be added at a low temperature, typically -78 °C, to control the initial exothermic reaction and improve selectivity.

  • Reaction Progression: After the addition is complete, the reaction mixture is usually allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine the optimal reaction time.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters that can be varied to optimize the yield of this compound. The values are based on typical conditions for similar alkylation reactions.

ParameterCondition A (Initial)Condition B (Optimized for Yield)Condition C (Alternative)
Base 1.1 eq. n-BuLi1.05 eq. n-BuLi (freshly titrated)1.1 eq. s-BuLi
Solvent THFAnhydrous THF2-Methyl-THF
Deprotonation Temp. -78 °C to 0 °C-78 °C to rt-78 °C to 0 °C
Alkylation Temp. -78 °C to rt-78 °C (slow addition), then rt-78 °C to 0 °C
Reaction Time 4 hoursMonitored by GC/TLC (typically 6-12 h)8 hours
Expected Yield ModerateHighModerate to High

Experimental Protocols

Step 1: Formation of Cycloheptadienyl Anion

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 1,3-cycloheptadiene (5.0 g, 54.3 mmol) via syringe.

  • Slowly add n-butyllithium (1.05 equivalents, 57.0 mmol, e.g., 22.8 mL of a 2.5 M solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours. The formation of a colored solution indicates the presence of the cycloheptadienyl anion.

Step 2: Alkylation with Butyl Bromide

  • Cool the solution of the cycloheptadienyl anion back down to -78 °C.

  • Slowly add butyl bromide (1.0 equivalents, 54.3 mmol, 7.44 g) dropwise via syringe over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cautiously quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford this compound.

Mandatory Visualizations

Decision_Tree_Multiple_Products Start Multiple Products Detected (TLC/GC-MS) Check_Isomers Are the products isomers (same mass)? Start->Check_Isomers Check_Higher_Mass Are there products with higher mass? Check_Isomers->Check_Higher_Mass No Isomers Likely a mixture of 3-butyl-1,4- and 5-butyl-1,3- cycloheptadiene. Check_Isomers->Isomers Yes Polyalkylation Likely di- or tri-butylated products. Check_Higher_Mass->Polyalkylation Yes Optimize_Selectivity Optimize for selectivity: - Lower reaction temperature - Slower addition of alkyl halide Isomers->Optimize_Selectivity Optimize_Stoichiometry Optimize stoichiometry: - Use strict 1:1 ratio of anion to alkyl halide - Slow addition of alkyl halide Polyalkylation->Optimize_Stoichiometry

Caption: Decision tree for identifying the cause of multiple products.

References

Technical Support Center: 6-Butyl-1,4-cycloheptadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Butyl-1,4-cycloheptadiene. The information provided is based on established principles of organic synthesis, with a focus on the common challenges encountered during the preparation of substituted cycloheptadienes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I optimize the reaction?

Low yields in the synthesis of this compound, particularly when using a divinylcyclopropane-Cope rearrangement strategy, can stem from several factors. The most common issues include incomplete formation of the divinylcyclopropane precursor, inefficient thermal rearrangement, and the formation of stable side products.

To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure all reagents, especially the precursors for the divinylcyclopropane synthesis, are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Temperature: The Cope rearrangement is a thermal process. The optimal temperature is crucial. If the temperature is too low, the rearrangement will be slow or incomplete. If it is too high, it can lead to decomposition or the formation of undesired isomers.

  • Stereochemistry of the Divinylcyclopropane: The Cope rearrangement of divinylcyclopropanes proceeds most readily with the cis-isomer. The trans-isomer is often more stable and requires higher temperatures to first isomerize to the cis-form before rearranging.[1][2] This can lead to side reactions. If possible, utilize a synthetic route that favors the formation of the cis-divinylcyclopropane precursor.

  • Inert Atmosphere: While the rearrangement itself is an intramolecular process, the high temperatures required can promote oxidation of the diene product. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation of the desired product.

Q2: I am observing a significant amount of an isomeric byproduct in my crude product mixture. What is the likely identity of this isomer and how can I prevent its formation?

A common isomeric byproduct in the synthesis of 1,4-cycloheptadienes is the thermodynamically more stable conjugated 1,3-cycloheptadiene. This isomerization can be catalyzed by trace acids or occur at elevated temperatures.

To minimize the formation of the conjugated diene:

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these conditions can favor isomerization to the more stable conjugated system.

  • Neutralize During Workup: Ensure that the workup procedure is free from acidic conditions. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help to remove any trace acids.

  • Purification: Careful purification by flash chromatography on a neutral support (e.g., silica (B1680970) gel deactivated with triethylamine) can help to separate the desired 1,4-diene from its conjugated 1,3-isomer.

Q3: My divinylcyclopropane precursor is not rearranging to the desired this compound. What could be the issue?

The failure of the divinylcyclopropane to rearrange is a common problem and is often related to the stereochemistry of the precursor. The Cope rearrangement of divinylcyclopropanes strongly prefers a boat-like transition state, which is readily accessible only from the cis-isomer.[1][2] The trans-isomer must first undergo a higher-energy isomerization to the cis-isomer before it can rearrange.[2]

Troubleshooting steps include:

  • Confirm the Stereochemistry: If possible, use analytical techniques such as NMR to confirm the stereochemistry of your divinylcyclopropane precursor.

  • Increase Reaction Temperature: If you have the trans-isomer, a higher reaction temperature may be required to facilitate the initial trans-to-cis isomerization. However, be mindful of potential side reactions at higher temperatures.

  • Consider a Catalyzed Rearrangement: Certain transition metal catalysts, such as those based on rhodium, can facilitate the rearrangement of trans-divinylcyclopropanes at lower temperatures.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Reaction temperature is too low for the Cope rearrangement.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC.
The divinylcyclopropane precursor is the less reactive trans-isomer.Increase the reaction temperature to promote isomerization to the cis-isomer, or consider a metal-catalyzed rearrangement.[2][3][4]
Formation of Multiple Products Isomerization of the desired 1,4-diene to the conjugated 1,3-diene.Use the lowest effective temperature for the rearrangement and ensure the workup is non-acidic.
Decomposition of the starting material or product at high temperatures.Perform the reaction under an inert atmosphere and for the minimum time required for complete conversion.
Presence of impurities in the starting materials leading to side reactions.Purify all starting materials before use.
Difficulty in Product Isolation The product is volatile.Use a high-boiling point solvent for the reaction and be cautious during solvent removal under reduced pressure.
The product co-elutes with a side product during chromatography.Try a different solvent system for chromatography or use a different stationary phase (e.g., alumina). Deactivating silica gel with a small amount of triethylamine (B128534) can sometimes improve separation.

Experimental Protocol: Hypothetical Synthesis of this compound via Divinylcyclopropane-Cope Rearrangement

This protocol is a hypothetical example and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of the cis-1,2-divinylcyclopropane precursor.

A plausible precursor for the synthesis of this compound would be cis-1-(but-1-en-1-yl)-2-vinylcyclopropane. This could be synthesized through various methods, such as a Simmons-Smith cyclopropanation of a suitable diene followed by further modifications.

Step 2: Thermal Rearrangement to this compound.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the cis-1-(but-1-en-1-yl)-2-vinylcyclopropane precursor in a high-boiling point, inert solvent such as toluene (B28343) or xylene. The reaction should be performed under an inert atmosphere (e.g., nitrogen).

  • Heat the solution to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after several hours, depending on the substrate and temperature), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure, being careful to avoid loss of the potentially volatile product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent such as hexanes) to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_precursor Precursor Formation cluster_rearrangement Cope Rearrangement cluster_side_reactions Side Reactions Precursor cis-1-(but-1-en-1-yl)-2-vinylcyclopropane Transition_State Boat-like Transition State Precursor->Transition_State Heat Product This compound Transition_State->Product Conjugated_Diene 6-Butyl-1,3-cycloheptadiene Product->Conjugated_Diene Heat or Acid Trans_Isomer trans-1-(but-1-en-1-yl)-2-vinylcyclopropane Trans_Isomer->Precursor High Heat Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conversion Check Reaction Conversion (TLC/GC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Reaction Check_Conversion->Complete Increase_Temp Increase Temperature Incomplete->Increase_Temp Yes Analyze_Byproducts Analyze Byproducts (NMR/MS) Complete->Analyze_Byproducts Yes Check_Stereochem Check Precursor Stereochemistry Increase_Temp->Check_Stereochem Trans_Present Trans Isomer Present? Check_Stereochem->Trans_Present Use_Catalyst Consider Metal Catalyst Trans_Present->Use_Catalyst Yes End Improved Synthesis Trans_Present->End No Isomerization Isomerization to 1,3-diene? Analyze_Byproducts->Isomerization Optimize_Workup Optimize Workup (Neutralize) Isomerization->Optimize_Workup Yes Decomposition Decomposition? Isomerization->Decomposition No Optimize_Purification Optimize Purification Optimize_Workup->Optimize_Purification Optimize_Purification->End Lower_Temp Lower Temperature / Shorter Time Decomposition->Lower_Temp Yes Decomposition->End No Lower_Temp->End

References

Technical Support Center: Troubleshooting 6-Butyl-1,4-cycloheptadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Butyl-1,4-cycloheptadiene. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, also known as Dictyopterene C', which is commonly achieved through a thermal Cope rearrangement of a divinylcyclopropane precursor, can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The Cope rearrangement is a thermal process and is highly sensitive to temperature. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting material and product, as well as the formation of unwanted side products. It is crucial to carefully control the reaction temperature within the optimal range.

  • Incorrect Isomer of the Precursor: The Cope rearrangement of divinylcyclopropanes proceeds readily for the cis-isomer, while the trans-isomer is significantly less reactive and requires much higher temperatures to first isomerize to the cis-isomer before rearranging. If your precursor synthesis predominantly yields the trans-isomer, the subsequent rearrangement will be inefficient under standard conditions.

  • Purity of Starting Materials: Impurities in the divinylcyclopropane precursor can inhibit the rearrangement or lead to side reactions. Ensure that the precursor is of high purity before proceeding with the thermal rearrangement.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. The reaction should be monitored (e.g., by GC-MS or NMR) to determine the optimal time for maximum conversion without significant product decomposition.

Q2: I am observing the formation of multiple isomers in my final product mixture. How can I improve the selectivity for this compound?

A2: The formation of multiple isomers is a common challenge. Here are some strategies to enhance the selectivity for the desired this compound:

  • Stereochemistry of the Precursor: The stereochemistry of the divinylcyclopropane precursor directly influences the stereochemistry of the product. The synthesis of the precursor should be optimized to favor the desired diastereomer that leads to this compound.

  • Use of a Catalyst: While the traditional synthesis is a thermal process, recent studies have shown that transition metal catalysts, such as those based on Rhodium(I) or Nickel(I), can promote the rearrangement of trans-divinylcyclopropanes under milder conditions.[1][2][3] This can improve the overall yield and potentially the selectivity of the reaction by providing an alternative, lower-energy pathway.

  • Careful Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography or preparative gas chromatography may be necessary to isolate the desired product.

Q3: My reaction has stalled and is not proceeding to completion. What steps can I take?

A3: A stalled reaction can be frustrating. Consider the following troubleshooting steps:

  • Increase Temperature: If the reaction is proceeding cleanly but has slowed down or stopped, a modest increase in temperature may be sufficient to drive it to completion. However, be cautious of potential decomposition at higher temperatures.

  • Check for Inhibitors: Ensure that all glassware is scrupulously clean and that solvents are anhydrous and free of impurities that could inhibit the reaction.

  • Consider a Catalyst: If a thermal reaction is consistently failing to reach completion, exploring a catalyzed version of the Cope rearrangement might be a viable alternative. Rhodium and Nickel catalysts have been reported to facilitate this transformation.[1][2][3]

Troubleshooting Guides

Guide 1: Low Yield in Thermal Cope Rearrangement

This guide provides a systematic approach to troubleshooting low yields in the thermal synthesis of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Temperature Optimize the pyrolysis temperature. Start with the reported temperature (e.g., 80°C in CCl4 or 175°C neat) and then screen a range of temperatures (e.g., ± 20°C) to find the optimal condition for your specific setup.Improved conversion of the starting material to the desired product without significant decomposition.
Predominance of trans-Divinylcyclopropane Precursor Analyze the isomeric ratio of your divinylcyclopropane precursor using NMR or GC. If the trans-isomer is dominant, consider methods to isomerize it to the cis-isomer (e.g., photochemically or by using a higher temperature for the rearrangement). Alternatively, explore a catalyzed rearrangement that is effective for the trans-isomer.Increased yield of the cycloheptadiene product by converting the less reactive isomer into the reactive one.
Impure Starting Material Purify the divinylcyclopropane precursor using flash chromatography or distillation before the rearrangement step.A cleaner reaction profile with fewer side products and a higher yield of the desired cycloheptadiene.
Insufficient Reaction Time Monitor the reaction progress over time using an appropriate analytical technique (GC-MS, NMR). Continue the reaction until the starting material is consumed or the product concentration plateaus.Maximized product formation by allowing the reaction to proceed to completion.
Guide 2: Formation of Undesired Isomers

This guide addresses the issue of obtaining a mixture of isomers instead of the target this compound.

Potential Cause Troubleshooting Step Expected Outcome
Mixture of Precursor Isomers Optimize the synthesis of the divinylcyclopropane precursor to favor the diastereomer that leads to the desired product. This may involve changing the reagents, solvent, or temperature of the precursor synthesis.A higher proportion of the desired cycloheptadiene isomer in the final product mixture.
Side Reactions during Thermal Rearrangement Lowering the reaction temperature and extending the reaction time may favor the thermodynamically more stable product and reduce the formation of kinetic byproducts.Improved selectivity for the target isomer.
Use of a Catalyst Investigate the use of a Rhodium(I) or Nickel(I) catalyst. Catalyzed reactions can sometimes offer different selectivity compared to thermal reactions due to a different reaction mechanism.[1][2][3]Potentially a cleaner reaction with a higher yield of the desired this compound.
Post-Reaction Isomerization Ensure that the workup and purification conditions are mild and do not cause isomerization of the product. For example, avoid strong acids or bases if the product is sensitive to them.Preservation of the desired product's isomeric purity during isolation.

Experimental Protocols

Protocol 1: Synthesis of (±)-6-Butyl-1,4-cycloheptadiene via Thermal Cope Rearrangement

This protocol is based on the synthesis of Dictyopterene C'.[4]

Step 1: Synthesis of the Divinylcyclopropane Precursor (Mixture of Isomers)

  • To a solution of 1,1-dichloro-2-ethyl-3-hexylcyclopropane in dimethyl sulfoxide (B87167) (DMSO), add potassium tert-butoxide (KOBut).

  • Stir the reaction mixture at room temperature. The reaction will yield a mixture of geometric isomers of 1-hexylidene-2-vinylcyclopropane.

  • The crude mixture of isomers is typically used directly in the next step without extensive purification.

Step 2: Thermal Cope Rearrangement

  • Dissolve the crude mixture of 1-hexylidene-2-vinylcyclopropane isomers in a high-boiling, inert solvent such as carbon tetrachloride (CCl4) or perform the reaction neat.

  • Heat the solution to the desired temperature (e.g., 80°C in CCl4 or 175°C neat).

  • Monitor the reaction by GC-MS until the starting material is consumed or the product concentration is maximized. A typical reaction time is several hours.

  • After cooling, the reaction mixture can be purified by fractional distillation or column chromatography to isolate this compound. A reported yield for this thermal rearrangement is approximately 60%.[4]

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting the synthesis of this compound.

Troubleshooting_Workflow start Failed this compound Reaction issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Conversion isomer_formation Isomer Formation issue->isomer_formation Multiple Products stalled_reaction Stalled Reaction issue->stalled_reaction Incomplete Reaction temp Optimize Temperature low_yield->temp precursor_stereo Optimize Precursor Stereochemistry isomer_formation->precursor_stereo increase_temp Increase Temperature stalled_reaction->increase_temp precursor_purity Check Precursor Purity temp->precursor_purity reaction_time Adjust Reaction Time precursor_purity->reaction_time trans_isomer High trans-Isomer Content? reaction_time->trans_isomer use_catalyst_ly Consider Catalyst trans_isomer->use_catalyst_ly Yes end Successful Synthesis trans_isomer->end No, Optimized use_catalyst_ly->end lower_temp Lower Reaction Temperature precursor_stereo->lower_temp use_catalyst_if Consider Catalyst lower_temp->use_catalyst_if mild_workup Use Mild Workup use_catalyst_if->mild_workup mild_workup->end check_inhibitors Check for Inhibitors increase_temp->check_inhibitors use_catalyst_sr Consider Catalyst check_inhibitors->use_catalyst_sr use_catalyst_sr->end

Caption: Troubleshooting workflow for failed this compound reactions.

Reaction_Pathway cluster_precursor Precursor Synthesis cluster_rearrangement Cope Rearrangement start_mat 1,1-dichloro-2-ethyl- 3-hexylcyclopropane reagent KOBu-t / DMSO precursor_mix Mixture of cis/trans- 1-hexylidene-2-vinylcyclopropane reagent->precursor_mix cis_precursor cis-isomer precursor_mix->cis_precursor trans_precursor trans-isomer precursor_mix->trans_precursor heat_cis Heat (e.g., 80°C) cis_precursor->heat_cis heat_trans Heat (high temp) or Catalyst trans_precursor->heat_trans product This compound heat_cis->product side_product Other Isomers/ Decomposition heat_cis->side_product heat_trans->product heat_trans->side_product

Caption: Synthetic pathway for this compound.

References

optimization of reaction conditions for 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Butyl-1,4-cycloheptadiene and related substituted cycloheptadienes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely employed divinylcyclopropane-cycloheptadiene rearrangement (a specific type of Cope rearrangement).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common method is the thermal or metal-catalyzed divinylcyclopropane-cycloheptadiene rearrangement. This reaction is advantageous due to its high atom economy and the thermodynamic driving force from the release of ring strain in the cyclopropane (B1198618) ring. The precursor, a divinylcyclopropane substituted with a butyl group, undergoes a[1][1]-sigmatropic rearrangement to form the seven-membered cycloheptadiene ring.

Q2: My thermal rearrangement is not proceeding or giving a low yield. What are the likely causes?

A2: There are several potential reasons for a low-yielding thermal rearrangement:

  • Incorrect Stereochemistry of the Precursor: The divinylcyclopropane-cycloheptadiene rearrangement proceeds much more readily from the cis-divinylcyclopropane isomer.[1] Trans-divinylcyclopropanes require significantly higher temperatures to first isomerize to the cis form before rearranging.[1] This can lead to decomposition or side reactions.

  • Insufficient Temperature: While high temperatures can cause decomposition, the rearrangement has a specific activation energy that must be overcome. Unsubstituted trans-divinylcyclopropane can require temperatures around 200°C to rearrange.[2]

  • Decomposition of Starting Material: Substituted divinylcyclopropanes may not be stable at the high temperatures required for thermal rearrangement, leading to decomposition before the desired product is formed.[2]

  • Solvent Effects: The choice of solvent can influence the reaction rate and side product formation. High-boiling, inert solvents are typically used for thermal rearrangements.

Q3: I am observing unexpected side products in my reaction. What could they be?

A3: Side reactions can occur, especially at elevated temperatures. Possible side products include:

  • Products from alternative rearrangement pathways, such as vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangements, although this is less common for 1,2-divinylcyclopropanes.

  • Polymerization of the starting material or product, especially if they are left at high temperatures for extended periods.[3]

  • In reactions involving heteroatoms, a wider range of side products may be observed.[1]

Q4: Can I run the reaction at a lower temperature to avoid decomposition?

A4: Yes, metal-catalyzed rearrangements are an excellent alternative to high-temperature thermal reactions, especially for trans-divinylcyclopropane precursors. Rhodium(I) and Nickel(I) catalysts have been shown to effectively catalyze the rearrangement at temperatures as low as 45-50°C.[2] This minimizes the risk of thermal decomposition and can lead to cleaner reactions and higher yields.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or No Product Formation (Thermal Rearrangement) The starting material is the trans-divinylcyclopropane isomer, requiring high temperatures for isomerization.Confirm the stereochemistry of your starting material. If it is the trans isomer, consider using a higher temperature or switching to a metal-catalyzed procedure (e.g., with a Rhodium catalyst).
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC.
Starting material is decomposing.Use a lower reaction temperature. If this is not effective for the thermal rearrangement, a metal-catalyzed approach is recommended.
Low or No Product Formation (Metal-Catalyzed Rearrangement) Catalyst is inactive.Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required). Use a fresh batch of catalyst.
Incorrect solvent or catalyst loading.Optimize the solvent and catalyst concentration. Refer to established protocols for similar substrates.[2]
Formation of Multiple Products Side reactions are occurring due to high temperatures.Lower the reaction temperature. Consider using a metal catalyst to enable milder conditions.
Impurities in the starting material.Purify the starting divinylcyclopropane precursor before the rearrangement reaction.
Difficulty in Product Isolation Product is co-eluting with impurities or catalyst residues.Optimize the chromatography conditions. For Rh-catalyzed reactions, a petroleum ether/dichloromethane eluent system can be more effective at removing catalyst impurities than petroleum ether/ethyl acetate.[3]
Product is volatile or unstable on silica (B1680970) gel.Consider alternative purification methods such as distillation or preparative TLC with deactivated silica gel.

Data Presentation

Table 1: Optimization of Rh-Catalyzed Rearrangement of a trans-Divinylcyclopropane [2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1[Rh(CO)2Cl]2 (2.5)1,4-Dioxane501295
2[Rh(CO)2Cl]2 (2.5)Toluene501288
3[Rh(CO)2Cl]2 (2.5)Ethyl Acetate501285
4[Rh(CO)2Cl]2 (1.0)1,4-Dioxane502480
5[Rh(CO)2Cl]2 (5.0)1,4-Dioxane50896
6[Rh(CO)2Cl]2 (2.5)1,4-Dioxane402475
7[Rh(CO)2Cl]2 (2.5)1,4-Dioxane60894

Table 2: Comparison of Thermal vs. Metal-Catalyzed Rearrangement of trans-Divinylcyclopropanes

MethodCatalystTemperature (°C)Typical Reaction TimeKey AdvantagesKey Disadvantages
Thermal None~2001-6 hNo catalyst cost/contaminationHigh energy consumption, potential for side reactions and decomposition.[2]
Rhodium-Catalyzed [Rh(CO)2Cl]2508-12 hMild conditions, high yields, can be run in air.[2]Catalyst cost, potential for metal contamination in the product.
Nickel-Catalyzed Ni(I) complexes4512-24 hMild conditions, broad scope.Requires glovebox manipulation due to air and moisture sensitivity of the catalyst.[2]

Experimental Protocols

1. Thermal Divinylcyclopropane-Cycloheptadiene Rearrangement [1]

This protocol is a general example and may require optimization for this compound.

  • Precursor Synthesis: A solution of n-butyl-trans-2-vinylcyclopropyl ketone (1.19 mmol) in dry THF (1 mL/mmol of ketone) is added slowly to a cold (-78°C), stirred solution of lithium diisopropylamide (LDA) (1.4-1.5 mmol/mmol of ketone) in dry THF (4 mL/mmol of base) under an argon atmosphere. The resulting solution is stirred at -78°C for 45 minutes. A solution of freshly sublimed tert-butyldimethylsilyl chloride (1.6 mmol/mmol of ketone) in dry THF (1 mL/mmol of chloride) is added, followed by dry HMPA (0.5 mL/mmol of ketone). The solution is stirred at -78°C for 15 minutes and at room temperature for 2-3 hours. The reaction is then partitioned between saturated aqueous sodium bicarbonate and pentane. The aqueous phase is washed twice with pentane. The combined organic extract is washed four times with saturated aqueous sodium bicarbonate and twice with brine, and then dried over MgSO4. Removal of the solvent, followed by bulb-to-bulb distillation of the remaining oil, gives the corresponding silyl (B83357) enol ether.

  • Thermolysis: The silyl enol ether is heated neat under an argon atmosphere at 230°C (air-bath temperature) for 30-60 minutes.

  • Purification: Direct distillation (140–150°C/12 torr) of the resulting material provides the cycloheptadiene product.

2. Rhodium-Catalyzed Rearrangement of a trans-Divinylcyclopropane [3]

This protocol is a general procedure for the Rh-catalyzed rearrangement.

  • Reaction Setup: A reaction vessel is charged with the trans-divinylcyclopropane substrate (0.20 mmol, 1.0 eq.) and [Rh(CO)2Cl]2 (2.5 mol%). The vessel is sealed, evacuated, and backfilled with N2.

  • Reaction Execution: 1,4-Dioxane (2.0 mL) is added to dissolve the substrate and catalyst. The reaction mixture is stirred at 50°C until full conversion of the substrate is observed by TLC.

  • Workup and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent system of petroleum ether/dichloromethane is recommended) to yield the 1,4-cycloheptadiene (B11937353) product.

Mandatory Visualization

G cluster_start cluster_synthesis Synthetic Route cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions cluster_end start Start: Synthesis of this compound precursor Prepare Butyl-Substituted divinylcyclopropane start->precursor rearrangement Divinylcyclopropane-Cycloheptadiene Rearrangement precursor->rearrangement low_yield Low or No Product Yield rearrangement->low_yield Problem? side_products Formation of Side Products rearrangement->side_products Problem? no_reaction No Reaction Observed rearrangement->no_reaction Problem? end Successful Synthesis rearrangement->end Success check_stereo Verify Precursor Stereochemistry (cis vs. trans) low_yield->check_stereo optimize_temp Optimize Reaction Temperature low_yield->optimize_temp side_products->optimize_temp purify_sm Purify Starting Material side_products->purify_sm no_reaction->check_stereo no_reaction->optimize_temp metal_catalysis Consider Metal Catalysis (Rh or Ni) check_stereo->metal_catalysis If trans isomer optimize_temp->metal_catalysis If thermal fails metal_catalysis->end purify_sm->rearrangement

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability and degradation of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Butyl-1,4-cycloheptadiene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an unsaturated cyclic hydrocarbon. Due to its diene structure, it is primarily used in chemical synthesis, particularly in Diels-Alder reactions to create complex cyclic molecules.[1][2][3][4] Its butyl group can influence its reactivity and solubility.

Q2: What are the main factors that can cause the degradation of this compound?

The primary factors leading to the degradation of this compound are exposure to heat, light (UV radiation), and oxygen (air).[5][6] The presence of acid or radical initiators can also significantly accelerate degradation processes like polymerization.[7]

Q3: How should I properly store this compound to ensure its stability?

To ensure maximum stability, this compound should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C.[5][8] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[5][8] For long-term storage, the addition of a polymerization inhibitor like Butylated hydroxytoluene (BHT) is recommended.[7]

Q4: What are the likely degradation pathways for this compound?

Based on the chemistry of cyclic dienes, the main degradation pathways for this compound are:

  • Polymerization: Formation of long polymer chains, which can be initiated by heat, light, or the presence of radical or acidic initiators.[6][7]

  • Dimerization: A self-Diels-Alder reaction where two molecules of the diene react to form a dimer. This is a common reaction for cyclic dienes, although cycloheptadienes are generally less reactive in this regard than smaller cyclic dienes like cyclopentadiene.[1][2]

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of peroxides, hydroperoxides, and other oxygenated derivatives, especially when exposed to light.[7] These impurities can be hazardous and can interfere with subsequent reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in appearance (e.g., color change to yellow or brown, increased viscosity) Oxidation and/or oligomerization/polymerization upon exposure to air, light, or heat.[5]Purify the material before use, for example, by distillation or passing it through a column of activated alumina (B75360) to remove polar impurities and oligomers. For future prevention, ensure proper storage conditions (cool, dark, inert atmosphere).[5]
Inconsistent or poor yields in Diels-Alder reactions 1. Degradation of the diene leading to lower purity. 2. Presence of polymerization inhibitors that may interfere with the reaction. 3. Suboptimal reaction conditions (temperature, solvent, catalyst).1. Verify the purity of the this compound using GC-MS or NMR before use.[9][10][11][12][13][14][15][16] 2. If an inhibitor is present, it may need to be removed prior to the reaction by distillation or column chromatography.[5] 3. Optimize reaction conditions. Electron-withdrawing groups on the dienophile can increase the reaction rate.[3][4]
Formation of a solid precipitate in the storage container Extensive polymerization of the diene.[6][7]The material is likely unusable. Dispose of it according to your institution's hazardous waste guidelines.[5] Review storage procedures to prevent future occurrences. Ensure the use of an appropriate inhibitor if necessary.[5][7]
Unexpected side products in reactions 1. Presence of impurities or degradation products in the starting material. 2. Isomerization of the double bonds under reaction conditions. 3. Competing side reactions of the diene.1. Characterize the starting material thoroughly using analytical techniques like GC-MS and NMR to identify any impurities.[9][10][11][12][13][14][15][16] 2. Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize isomerization. 3. Consult the literature for known side reactions of similar cyclic dienes to anticipate and mitigate unwanted pathways.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under elevated temperature conditions.

Materials:

  • This compound

  • GC-MS grade solvent (e.g., hexane (B92381) or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Sealed glass vials

  • Oven capable of maintaining a constant temperature (e.g., 40°C or 54°C)[17][18]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Analyze the initial purity of the compound by GC-MS to establish a baseline chromatogram and mass spectrum.[9][14][15]

  • Sample Preparation for Storage:

    • Dispense equal aliquots of neat this compound into several sealed glass vials.

    • Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.

  • Storage Conditions:

    • Place the vials in an oven at a constant elevated temperature (e.g., 54 ± 2°C).[17][18]

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 7, 14, and 28 days), remove one vial from the oven.

    • Allow the vial to cool to room temperature.

    • Prepare a sample for GC-MS analysis at the same concentration as the initial analysis.

    • Analyze the sample by GC-MS.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (T=0) chromatogram.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any new peaks that appear, which represent degradation products. Mass spectrometry data can be used to propose structures for these products.

Protocol 2: Monitoring for Polymerization using GC-MS

This protocol outlines a method to detect the early stages of polymerization.

Materials:

  • This compound sample

  • GC-MS grade solvent (e.g., hexane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column for hydrocarbon analysis.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Run a temperature program that allows for the elution of both the monomer and potential dimers or trimers.

  • Data Interpretation:

    • Examine the chromatogram for peaks with retention times longer than the monomer.

    • Analyze the mass spectra of these later-eluting peaks. The mass spectrum of a dimer will have a molecular ion peak corresponding to twice the molecular weight of the monomer. Similarly, a trimer will have a molecular ion peak three times that of the monomer.

    • The presence and intensity of these oligomer peaks indicate the extent of polymerization.

Visualizations

DegradationPathways A This compound B Polymerization A->B Heat, Light, Initiators C Dimerization (Self Diels-Alder) A->C Heat D Oxidation A->D O2, Light E Polymers / Oligomers B->E F Dimer Adduct C->F G Peroxides, Hydroperoxides, Aldehydes, Ketones D->G

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Experiment Issue Encountered CheckPurity Check Purity of This compound (GC-MS, NMR) Start->CheckPurity Pure Purity is High CheckPurity->Pure Yes Impure Purity is Low/ Degradation Detected CheckPurity->Impure No CheckInhibitor Check for Inhibitor Pure->CheckInhibitor Purify Purify Compound (Distillation/Chromatography) Impure->Purify ReviewStorage Review Storage Conditions Impure->ReviewStorage Proceed Proceed with Experiment Purify->Proceed Optimize Optimize Reaction Conditions (Temp, Solvent, etc.) Optimize->Proceed CheckInhibitor->Optimize Absent RemoveInhibitor Remove Inhibitor CheckInhibitor->RemoveInhibitor Present RemoveInhibitor->Proceed End Issue Resolved Proceed->End ReviewStorage->Purify

Caption: Troubleshooting workflow for experiments involving this compound.

StabilityTestingWorkflow Start Start Stability Study T0 Initial Analysis (T=0) - GC-MS Purity - Visual Inspection Start->T0 Store Store Samples under Accelerated Conditions (e.g., 54°C) T0->Store TimePoint Analyze at Time Points (e.g., 7, 14, 28 days) Store->TimePoint Analysis GC-MS Analysis - Quantify Parent Compound - Identify Degradation Products TimePoint->Analysis Compare Compare to T=0 Data Analysis->Compare Stable No Significant Degradation Compare->Stable Yes Unstable Significant Degradation Compare->Unstable No Report Report Stability Data Stable->Report Determine Determine Shelf-Life/ Recommend Storage Unstable->Determine Determine->Report

Caption: Experimental workflow for an accelerated stability study.

References

removing impurities from 6-Butyl-1,4-cycloheptadiene samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Butyl-1,4-cycloheptadiene

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from their samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: Impurities in this compound samples can generally be categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual precursors from the synthesis process.

    • Byproducts: Formation of constitutional isomers (e.g., 6-Butyl-1,3-cycloheptadiene), stereoisomers, or products from side reactions.

    • Catalyst Residues: Traces of catalysts, such as rhodium complexes, used in asymmetric synthesis.[1]

  • Degradation Products:

    • Oxidation Products: Dienes are susceptible to oxidation, leading to the formation of peroxides, epoxides, or aldehydes, especially upon prolonged exposure to air.

    • Polymerization Products: Dienes can undergo polymerization or dimerization, particularly at elevated temperatures or in the presence of certain catalysts.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities by comparing the spectra to a reference standard. Resources are available that list the chemical shifts of common laboratory solvents and impurities which can aid in identification.[2][3][4]

Q3: What is the recommended storage condition for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (ideally ≤ 4°C) and protected from light. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), may also be considered for long-term storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Co-elution of Impurities during Column Chromatography

Problem: An impurity is co-eluting with the main product during silica (B1680970) gel column chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting impurities.

Detailed Steps:

  • Identify the Impurity: Use GC-MS or LC-MS to determine the mass of the co-eluting species. NMR can provide structural clues to its identity.

  • Modify the Mobile Phase:

    • If the impurity is more polar than this compound, decrease the polarity of the eluent system (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).

    • If the impurity is less polar, a slight increase in mobile phase polarity may improve separation.

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase. For instance, if you are using silica gel, switching to alumina (B75360) or a reverse-phase silica (C18) may alter the elution order.

Issue 2: Thermal Degradation during Distillation

Problem: The sample darkens, or new impurities are observed after distillation, suggesting thermal degradation.

Solution:

  • Vacuum Distillation: Reduce the boiling point by performing the distillation under reduced pressure.

  • Lower the Temperature: Use a water or oil bath with precise temperature control to avoid overheating the sample.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent. In a separate flask, prepare a slurry of silica gel in the eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze their purity by TLC or GC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Purification Data:

Purification MethodInitial Purity (%)Final Purity (%)Predominant Impurity Removed
Flash Chromatography85>98Polar synthesis byproducts
Fractional Vacuum Distillation90>99Isomers and starting materials
Preparative HPLC98>99.9Closely related isomers

Note: The data in this table is for illustrative purposes and may not represent actual experimental results.

Protocol 2: Purity Assessment by GC-MS

Workflow for GC-MS Analysis:

GCMS_Workflow start Sample Preparation (Dilute in suitable solvent) step1 GC Injection start->step1 step2 Separation in GC Column step1->step2 step3 Ionization (e.g., EI) step2->step3 step4 Mass Analysis (MS) step3->step4 step5 Data Analysis (Identify peaks, compare to library) step4->step5 end Purity Report step5->end

References

Technical Support Center: Synthesis of Substituted Cycloheptadienes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cycloheptadienes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity in the synthesis of substituted cycloheptadienes?

A: Controlling regioselectivity is a significant challenge due to the multiple reactive sites on the cycloheptadiene scaffold. Key issues include:

  • Multiple Isomers: Reactions can often lead to a mixture of isomers, such as 1,3- and 1,4-cycloheptadienes, which can be difficult to separate.[1]

  • Influence of Substituents: The electronic and steric properties of existing substituents heavily influence the position of incoming groups.

  • Catalyst Control: The choice of metal catalyst and ligands can determine the regiochemical outcome. For instance, in metal-catalyzed formations of cyclic dienes, different metals like gold or copper can yield different isomers.[2]

  • Reaction Conditions: Temperature, solvent, and pressure can alter the kinetic and thermodynamic control of the reaction, thereby affecting the regioselectivity.

Q2: How can I improve the stereoselectivity of my cycloheptadiene synthesis?

A: Achieving high stereoselectivity often requires specific and carefully controlled strategies:

  • Chiral Catalysts: The use of chiral rhodium or cobalt catalysts can facilitate enantioselective synthesis, for example, in the desymmetrization of disubstituted compounds to form cycloheptatriene (B165957) derivatives with high enantiomeric excess (ee).[3][4]

  • Metal-Complex Intermediates: Organoiron complexes can be used to direct nucleophilic additions with complete stereo- and regioselectivity. The metal moiety effectively blocks one face of the ring, guiding the approach of the nucleophile.[5][6]

  • Substrate Control: The inherent stereochemistry of a starting material can be used to direct the formation of new stereocenters. For example, stereocontrolled reduction of a keto derivative can provide access to a stereochemically complementary cycloheptadiene.[5]

Q3: My cycloaddition reaction to form a cycloheptadiene derivative is giving low yields. What are the common causes?

A: Low yields in cycloaddition reactions for synthesizing cycloheptadiene derivatives can stem from several factors:

  • Diene Reactivity: The reactivity of cyclic dienes in Diels-Alder reactions decreases as the ring size increases. Cycloheptadiene is significantly less reactive than cyclopentadiene (B3395910) due to higher distortion energy required to achieve the transition state geometry.[7]

  • Side Reactions: Undesired side reactions, such as dimerization of the starting materials or polymerization, can consume reactants and reduce the yield of the desired product.[8]

  • Reaction Conditions: Suboptimal conditions, including incorrect temperature, pressure, or reaction time, can lead to poor conversion rates. Optimization of these parameters is crucial.[9]

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may deactivate over time, leading to incomplete conversion.

Q4: What are the best practices for the purification of substituted cycloheptadienes?

A: Purification can be challenging due to the presence of isomers and byproducts with similar physical properties. Effective methods include:

  • Flash Chromatography: This is the most common method for separating cycloheptadiene derivatives from reaction mixtures. Careful selection of the stationary and mobile phases is critical for achieving good separation.[10]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Oxidative Removal of Metal Moieties: When organometallic complexes are used, the metal (e.g., iron) must be removed. This is often accomplished through oxidative decomplexation using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), followed by standard extraction and chromatographic purification.[10][11]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality Starting Material 1. Verify the purity of starting materials (e.g., cycloheptatriene, substituted phenols) via NMR or GC-MS. 2. If using cyclopentadiene, it must be freshly cracked from its dimer immediately before use, as it readily dimerizes at room temperature.[12] 3. Ensure reagents are dry and solvents are anhydrous, as many organometallic catalysts are sensitive to moisture.
Suboptimal Reaction Conditions 1. Temperature: Systematically vary the reaction temperature. Some cycloadditions require high temperatures to overcome activation energy, while others need low temperatures to prevent byproduct formation.[13] 2. Solvent: Test a range of solvents with different polarities. 3. Concentration: Low concentrations can sometimes favor intramolecular reactions and disfavor intermolecular side reactions like polymerization.
Catalyst Inactivity/Decomposition 1. Use a freshly opened or purified catalyst. 2. For air-sensitive catalysts, ensure all reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. Increase catalyst loading incrementally to see if it improves conversion. Note that high catalyst loading can sometimes lead to more byproducts.[3][4]
Problem 2: Poor Regio- or Stereoselectivity
Potential Cause Troubleshooting Steps
Incorrect Catalyst/Ligand Choice 1. Screen Catalysts: Test different metal catalysts (e.g., Rh, Co, Fe, Cu) as their coordination properties can drastically alter selectivity.[2][3][10] 2. Modify Ligands: For asymmetric synthesis, screen a library of chiral ligands. The steric and electronic properties of the ligand are critical for inducing stereoselectivity.[14]
Lack of Directing Group 1. Introduce a Directing Group: If possible, modify the substrate to include a functional group that can coordinate to the catalyst and direct the reaction to a specific site. 2. Use Protecting Groups: Employing a bulky protecting group can sterically hinder one reaction site, thereby favoring another.
Thermodynamic vs. Kinetic Control 1. Adjust Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the result of a lower activation energy barrier. Higher temperatures can allow the reaction to equilibrate and form the more stable, thermodynamically favored product.

Data Presentation: Comparison of Synthetic Methods

Table 1: Catalytic Hydrogenation of Tricarbonyl(η⁴-cycloheptatriene)iron Complexes [10]

EntrySubstrate (Cycloheptatriene Complex)Product (Cycloheptadiene Complex)Yield (%)
1Tricarbonyl(tropone)ironTricarbonyl(2,4-cycloheptadienone)iron95
2Tricarbonyl(7-methoxycycloheptatriene)ironTricarbonyl(5-methoxy-1,3-cycloheptadiene)iron87
3Tricarbonyl(7-methyl-7-methoxycycloheptatriene)ironTricarbonyl(5-methyl-5-methoxy-1,3-cycloheptadiene)iron85
4Tricarbonyl(7-hydroxy-7-methylcycloheptatriene)ironTricarbonyl(5-hydroxy-5-methyl-1,3-cycloheptadiene)iron90

Conditions: Raney Nickel catalyst, 50 bars H₂, Methanol (B129727), 24h, Room Temperature.

Table 2: Nucleophilic Aromatic Substitution of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles [15]

EntryStarting MaterialNucleophileProductYield (%)
16,8-dichloro-1H-cyclohepta[...]diindolePiperidine6,8-dipiperidino-1H-cyclohepta[...]diindole95
26,8-dichloro-1H-cyclohepta[...]diindoleMorpholine6,8-dimorpholino-1H-cyclohepta[...]diindole82
36,8-dichloro-1H-cyclohepta[...]diindoleDimethylamine HCl / Et₃N6,8-bis(dimethylamino)-1H-cyclohepta[...]diindole90
46,8-dichloro-1H-cyclohepta[...]diindoleSodium Ethoxide6,8-diethoxy-1H-cyclohepta[...]diindole65

Conditions vary, typically heating at 100-120°C in a sealed tube with the nucleophile as solvent or in DMF.

Experimental Protocols

Protocol 1: Synthesis of Substituted 1,3-Cycloheptadienes by Catalytic Hydrogenation of Cycloheptatrieneiron Complexes

This protocol is adapted from the general procedure described in Synthetic Communications, 2001, 31(9), 1291-1300.[10]

Materials:

  • Substituted cycloheptatrieneiron complex

  • Raney Nickel (Ra-Ni), activated

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas

  • Celite

  • Autoclave reactor with mechanical stirring

Procedure:

  • Place a 0.05–0.15 M solution of the cycloheptatriene complex in methanol (e.g., 70 mL) and 0.5 g of Ra-Ni into an autoclave.[10]

  • Seal the reactor and sweep with hydrogen gas for 20 minutes without stirring.

  • Continue to sweep with hydrogen for an additional 10 minutes with mechanical stirring engaged.

  • Pressurize the reactor to 50 bars with hydrogen and stir the mixture for 24 hours at room temperature.

  • After 24 hours, carefully vent the hydrogen and purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Ra-Ni catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash chromatography on silica (B1680970) gel to afford the pure cycloheptadieneiron complex.

Protocol 2: General Procedure for Decomplexation of Tricarbonylcycloheptadieneiron Complexes

This protocol is adapted from the general procedure described in Synthetic Communications, 2001, 31(9), 1291-1300.[10]

Materials:

  • Tricarbonylcycloheptadieneiron complex

  • Methanol (MeOH)

  • Ceric Ammonium Nitrate (CAN)

  • Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Pentane

Procedure:

  • Prepare a 0.04–0.11 M solution of the cycloheptadiene complex in methanol (e.g., 10 mL) in a flask and cool it to 0°C in an ice bath.

  • Add CAN (2.3–3.7 equivalents) in small portions to the stirred solution. Monitor the reaction progress by TLC. Continue adding CAN until the starting material is no longer detectable.[10]

  • Once the reaction is complete, add ether and a saturated aqueous solution of NaHCO₃ to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a 1:1 mixture of ether-pentane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the pure, iron-free cycloheptadiene.

Visualizations: Workflows and Logical Diagrams

Troubleshooting_Low_Yield Troubleshooting Workflow for Low-Yield Synthesis start Low Yield Observed check_sm Step 1: Verify Starting Material (SM) Purity (NMR, GC-MS) start->check_sm sm_ok SM Purity OK? check_sm->sm_ok purify_sm Action: Purify or Resynthesize SM sm_ok->purify_sm No check_conditions Step 2: Review Reaction Conditions (Temp, Solvent, Conc.) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Conditions (DoE Approach) conditions_ok->optimize_conditions No check_catalyst Step 3: Evaluate Catalyst (Activity, Atmosphere) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst Active? check_catalyst->catalyst_ok replace_catalyst Action: Use Fresh Catalyst, Ensure Inert Atmosphere catalyst_ok->replace_catalyst No analyze_byproducts Step 4: Analyze Byproducts (Identify side reactions) catalyst_ok->analyze_byproducts Yes replace_catalyst->check_catalyst end_ok Yield Improved analyze_byproducts->end_ok

Caption: Troubleshooting workflow for low-yield synthesis.

Regioselectivity_Factors Key Factors Influencing Regioselectivity regioselectivity Desired Regioselectivity sub_effects Substrate Effects steric Steric Hindrance sub_effects->steric electronic Electronic Effects (EDG/EWG) sub_effects->electronic steric->regioselectivity electronic->regioselectivity catalyst_effects Catalyst & Ligand metal_center Metal Center (Rh, Fe, Cu) catalyst_effects->metal_center ligand_bulk Ligand Steric Bulk catalyst_effects->ligand_bulk ligand_electronics Ligand Electronics catalyst_effects->ligand_electronics metal_center->regioselectivity ligand_bulk->regioselectivity ligand_electronics->regioselectivity condition_effects Reaction Conditions temperature Temperature (Kinetic vs. Thermo) condition_effects->temperature solvent Solvent Polarity condition_effects->solvent temperature->regioselectivity solvent->regioselectivity

Caption: Factors influencing regioselectivity.

Synthesis_Workflow General Workflow for Iron-Mediated Cycloheptadiene Synthesis start Start: Cycloheptatriene Precursor step1 Step 1: Complexation with Iron Carbonyl start->step1 intermediate1 Intermediate: (η⁴-Cycloheptatriene)Fe(CO)₃ step1->intermediate1 step2 Step 2: Functionalization (e.g., Catalytic Hydrogenation) intermediate1->step2 intermediate2 Intermediate: (η⁴-Cycloheptadiene)Fe(CO)₃ step2->intermediate2 step3 Step 3: Decomplexation (Oxidative Removal of Fe) intermediate2->step3 step4 Step 4: Purification (Chromatography) step3->step4 end Final Product: Substituted Cycloheptadiene step4->end

Caption: Workflow for iron-mediated synthesis.

References

Technical Support Center: Scale-Up of 6-Butyl-1,4-cycloheptadiene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Butyl-1,4-cycloheptadiene.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and plausible laboratory-scale synthesis involves the deprotonation of 1,4-cycloheptadiene (B11937353) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by alkylation of the resulting cycloheptadienyl anion with an alkyl halide, such as 1-bromobutane (B133212).

Q2: What are the primary safety concerns when working with the proposed synthesis on a larger scale?

The primary safety concerns involve the handling of organolithium reagents, which are often pyrophoric and react violently with moisture. Additionally, the reaction can be exothermic, necessitating careful temperature control to prevent runaway reactions, especially during scale-up.[1]

Q3: What are the most critical parameters to control during the scale-up of this alkylation reaction?

Key parameters to control during scale-up include:

  • Temperature: Maintaining a low and consistent temperature is crucial to prevent side reactions and ensure the stability of the organolithium reagent and the cycloheptadienyl anion.

  • Reagent Addition Rate: Slow, controlled addition of the organolithium reagent and the alkyl halide is necessary to manage the reaction exotherm.

  • Mixing Efficiency: Adequate agitation is required to ensure homogenous reaction conditions and prevent localized "hot spots."

  • Inert Atmosphere: A strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the organolithium reagent.

Q4: What are the expected major impurities in the crude product?

Major impurities can include unreacted 1,4-cycloheptadiene, 1-bromobutane, and byproducts from side reactions such as di-alkylation (dibutyl-cycloheptadiene isomers) and octane (B31449) (from Wurtz-type coupling). Isomers of the desired product with different double bond positions may also be present.

Q5: What purification methods are suitable for this compound at an industrial scale?

For large-scale purification of an oily, non-polar hydrocarbon like this compound, fractional distillation under reduced pressure is the most common and cost-effective method.[2] For very high purity requirements, preparative chromatography on a silica (B1680970) gel column may be employed, though this is generally more expensive and less scalable than distillation.[3]

Troubleshooting Guide

Low or No Product Yield

Q: My reaction yield is very low or I'm only recovering the starting material. What are the possible causes?

A: Low or no yield can stem from several factors related to the deprotonation and alkylation steps.

  • Ineffective Deprotonation:

    • Degraded Base: The organolithium reagent (e.g., n-BuLi or LDA) may have degraded due to exposure to air or moisture. It is recommended to titrate the organolithium solution prior to use to determine its exact molarity.

    • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the 1,4-cycloheptadiene.

    • Reaction Temperature Too High: The cycloheptadienyl anion may not be stable at higher temperatures, leading to decomposition.

  • Ineffective Alkylation:

    • Poor Quality Alkyl Halide: The 1-bromobutane may be of low purity or have degraded.

    • Reaction Temperature Too Low: The alkylation reaction may be too slow at very low temperatures. A gradual warming of the reaction mixture after the addition of the alkyl halide might be necessary.

  • Work-up Issues:

    • Protonation of the Anion: If the reaction is quenched with a protic solvent before the alkylating agent has been added or has had time to react, the cycloheptadienyl anion will be protonated, regenerating the starting material.

Formation of Significant Byproducts

Q: I'm observing significant byproduct formation in my crude product. How can I minimize this?

A: The formation of byproducts is a common issue in alkylation reactions. The identity of the byproduct can indicate the source of the problem.

  • Presence of Di-alkylated Product:

    • Cause: The mono-alkylated product is being deprotonated and reacting with a second molecule of 1-bromobutane.

    • Solution: Use a stoichiometric amount or a slight excess of 1,4-cycloheptadiene relative to the base and alkylating agent. Ensure slow and controlled addition of the alkylating agent at a low temperature.

  • Presence of Octane:

    • Cause: Wurtz-type coupling of the organolithium reagent with 1-bromobutane.

    • Solution: Maintain a low reaction temperature and ensure the 1-bromobutane is added slowly to the solution of the cycloheptadienyl anion, rather than the other way around.

  • Presence of Isomeric Products:

    • Cause: Isomerization of the double bonds in the cycloheptadiene ring under the basic reaction conditions or during work-up.

    • Solution: Keep the reaction time to a minimum and perform the work-up at a low temperature.

Purification Challenges

Q: I'm having difficulty separating the product from the starting material and other impurities. What can I do?

A: The purification of non-polar hydrocarbons with similar boiling points can be challenging.

  • Co-elution in Chromatography:

    • Problem: The product and starting material have very similar polarities.

    • Solution: Use a long chromatography column with a high-purity, non-polar eluent system (e.g., hexane (B92381) or heptane). A very shallow gradient or isocratic elution may be necessary.

  • Inefficient Distillation:

    • Problem: The boiling points of the product and impurities are too close for efficient separation.

    • Solution: Use a fractional distillation column with a high number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and prevent potential thermal decomposition.

Data Presentation

Table 1: Proposed Reaction Parameters for the Synthesis of this compound
ParameterRecommended ConditionRationale
Starting Material 1,4-CycloheptadieneCommercially available precursor.
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base to favor deprotonation over addition.[4]
Alkylating Agent 1-BromobutaneSource of the butyl group.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent suitable for organolithium reactions.
Deprotonation Temp. -78 °C to -40 °CEnsures stability of the cycloheptadienyl anion.
Alkylation Temp. -78 °C, then warm to 0 °CInitial low temperature to control exotherm, followed by warming to drive the reaction.
Stoichiometry 1.0 eq. Diene : 1.1 eq. LDA : 1.2 eq. 1-BromobutaneSlight excess of base and alkylating agent to ensure full conversion of the diene.
Quenching Agent Saturated aqueous NH₄ClMildly acidic quench to neutralize the reaction mixture.
Table 2: Potential Impurities and Their Identification
ImpurityPotential SourceIdentification Method
1,4-CycloheptadieneUnreacted starting materialGC-MS, ¹H NMR
1-BromobutaneUnreacted alkylating agentGC-MS
Dibutyl-cycloheptadieneDi-alkylationGC-MS, ¹H NMR
OctaneWurtz-type couplingGC-MS
Isomers of productDouble bond migrationGC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • LDA Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at 0 °C to form LDA.

  • Deprotonation: Cool the LDA solution back down to -78 °C. Add 1,4-cycloheptadiene (1.0 eq.) dropwise via syringe. Stir the reaction mixture at -40 °C for 2 hours.

  • Alkylation: Cool the reaction mixture back to -78 °C. Add 1-bromobutane (1.2 eq.) dropwise. Allow the reaction to slowly warm to 0 °C and stir for an additional 3 hours.

  • Work-up: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude oil by fractional distillation under vacuum to obtain this compound.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a vacuum-jacketed column packed with Raschig rings or other suitable packing material.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Gently heat the distillation flask with a heating mantle.

  • Collect the fractions based on their boiling points. The forerun will likely contain lower boiling point impurities, followed by the desired product, and then higher boiling point impurities.

  • Analyze the collected fractions by GC-MS or ¹H NMR to determine their purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start: Assemble Dry Glassware under N2 lda_prep Prepare LDA Solution in THF at -78°C start->lda_prep 1 deprotonation Deprotonate 1,4-Cycloheptadiene at -40°C lda_prep->deprotonation 2 alkylation Alkylate with 1-Bromobutane (-78°C to 0°C) deprotonation->alkylation 3 quench Quench with aq. NH4Cl at 0°C alkylation->quench 4 extraction Extract with Diethyl Ether quench->extraction 5 drying Dry Organic Phase (MgSO4) extraction->drying 6 concentration Concentrate under Reduced Pressure drying->concentration 7 purification Fractional Distillation under Vacuum concentration->purification 8 analysis Analyze Fractions (GC-MS, NMR) purification->analysis 9 end_node End: Pure this compound analysis->end_node 10 troubleshooting_low_yield start Low or No Product Yield check_base Check Organolithium Reagent start->check_base base_ok Reagent is Active check_base->base_ok Yes base_bad Reagent Degraded check_base->base_bad No check_conditions Review Reaction Conditions base_ok->check_conditions titrate Action: Titrate Reagent Before Use base_bad->titrate temp_issue Temperature Control Issue check_conditions->temp_issue No temp_ok Conditions Correct check_conditions->temp_ok Yes optimize_temp Action: Optimize Temperature Profile temp_issue->optimize_temp check_workup Examine Work-up Procedure temp_ok->check_workup premature_quench Premature Quenching check_workup->premature_quench No workup_ok Work-up Correct check_workup->workup_ok Yes optimize_workup Action: Ensure Alkylation is Complete Before Quenching premature_quench->optimize_workup side_reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions diene 1,4-Cycloheptadiene anion Cycloheptadienyl Anion diene->anion + LDA product This compound anion->product + BuBr wurtz Octane anion->wurtz + BuLi directly attacking BuBr dialkylation Dibutyl-cycloheptadiene product->dialkylation + LDA, + BuBr isomerization Isomeric Product product->isomerization Base-catalyzed

References

preventing isomerization of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Butyl-1,4-cycloheptadiene. The information is designed to help prevent and troubleshoot issues related to the isomerization of this compound during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability concern for this compound is its propensity to undergo isomerization. This can involve the migration of the double bonds from the 1,4-positions to form the more thermodynamically stable conjugated 1,3-isomer. Other potential isomeric transformations include cis/trans isomerization of the double bonds.

Q2: What are the common causes of isomerization of this compound?

A2: Isomerization of 1,4-dienes is typically induced by several factors:

  • Heat: Elevated temperatures can provide the activation energy needed for isomerization.[1][2][3]

  • Acids and Bases: Trace amounts of acids or bases can catalyze the migration of the double bonds.[1][4][5]

  • Transition Metal Catalysts: Residual transition metal catalysts (e.g., from a preceding synthetic step) such as rhodium, ruthenium, palladium, or gold can be highly effective at catalyzing isomerization.[4]

  • Light: Photochemical conditions can also induce isomerization in some diene systems.[6]

Q3: How can I detect if my sample of this compound has isomerized?

A3: The presence of isomers can be detected and quantified using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the structural isomers. The appearance of new signals or changes in the chemical shifts and coupling constants in the olefinic region can indicate isomerization.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are excellent for separating and identifying volatile isomers. Isomers will typically have different retention times.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C30 column, can be effective for separating geometric isomers of dienes.[7]

Q4: What are the ideal storage conditions to prevent isomerization of this compound?

A4: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at or below 0°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can generate acidic impurities.

  • Container: Use clean, dry, and neutral glass containers (amber vials are preferred to protect from light).

  • Purity: Ensure the compound is free from residual acids, bases, or metal catalysts before long-term storage.

Troubleshooting Guides

Issue 1: Isomerization Observed After Synthesis

If you detect isomers of this compound immediately after its synthesis, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
High Reaction Temperature Optimize the reaction temperature.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.
Acidic or Basic Reaction Conditions Neutralize the reaction mixture carefully during workup.Use a mild aqueous bicarbonate solution to quench any acids, followed by a water wash to neutrality. If the reaction is base-catalyzed, use a dilute acid wash followed by a water wash. Ensure all glassware is clean and free of acidic or basic residues.
Residual Metal Catalyst Thoroughly remove the metal catalyst after the reaction.Purification methods should be chosen to effectively remove the specific catalyst used. This may involve chromatography, extraction with a specific chelating agent, or filtration through a pad of celite or silica (B1680970).
Issue 2: Isomerization During Purification

Isomerization during purification is a common problem, often due to the purification media or conditions.

Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Acidic Silica Gel in Column Chromatography Deactivate the silica gel before use.Protocol for Deactivating Silica Gel: Prepare a slurry of silica gel in your chosen eluent. Add 1-2% (v/v) of triethylamine (B128534) or another suitable base to the slurry. Stir for 15-20 minutes before packing the column. Use an eluent containing a small amount (0.5-1%) of the same base to maintain the deactivation during chromatography.[8]
High Temperatures During Solvent Removal Use low-temperature methods for solvent evaporation.Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C.[9] For highly sensitive compounds, consider solvent removal via a gentle stream of inert gas at room temperature or below.[9]
Thermal Stress During Distillation Use vacuum distillation.If distillation is necessary for purification, perform it under high vacuum to lower the boiling point and minimize thermal stress on the compound.
Issue 3: Isomerization During Storage

If a pure sample of this compound shows signs of isomerization over time, your storage conditions may need to be revised.

Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Inappropriate Storage Temperature Store at a lower temperature.Transfer the sample to a freezer, ideally at -20°C or below, for long-term storage.
Exposure to Air/Moisture Store under an inert atmosphere.Purge the storage vial with dry nitrogen or argon before sealing. Use a vial with a PTFE-lined cap to ensure a tight seal.
Trace Contaminants in the Purified Sample Re-purify the sample and consider adding an inhibitor.If trace acidic or basic impurities are suspected, re-purification using the methods described above may be necessary. For some dienes, adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) can prevent degradation pathways that might lead to isomerization, although its efficacy for this specific isomerization should be confirmed experimentally.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

  • Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially when transferring or aliquoting.

  • Temperature: Keep the compound cold during handling. Use an ice bath for solutions and store the neat compound in a freezer.

  • Solvents: Use high-purity, neutral, and dry solvents. If necessary, pass solvents through a plug of neutral alumina (B75360) to remove acidic impurities.

  • Glassware: Ensure all glassware is scrupulously clean and dry. For highly sensitive applications, consider rinsing glassware with a dilute solution of a non-volatile base (like triethylamine) in a volatile solvent, followed by thorough drying.

Visualizations

Isomerization_Causes Factors Causing Isomerization of this compound cluster_causes Primary Causes cluster_compound Compound State Heat Thermal Energy Start This compound Heat->Start Acid Acid Catalysis Acid->Start Base Base Catalysis Base->Start Metal Transition Metal Catalysis Metal->Start Light Photochemical Energy Light->Start End Isomerized Products (e.g., 6-Butyl-1,3-cycloheptadiene) Start->End Isomerization

Caption: Key factors that can induce the isomerization of this compound.

Prevention_Workflow Workflow for Preventing Isomerization cluster_synthesis Reaction Stage cluster_purification Purification Stage cluster_storage Final Stage Synthesis Synthesis Workup Neutral Workup Synthesis->Workup Low Temp Purification Purification Workup->Purification Deactivated Silica / Low Temp Evaporation Analysis Purity Analysis (NMR, GC) Purification->Analysis Storage Storage Analysis->Storage Inert Atmosphere, <0°C, Dark Result Stable Compound Storage->Result

Caption: A recommended workflow to minimize isomerization during synthesis, purification, and storage.

References

Validation & Comparative

Comparative Guide to Analytical Standards for 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 6-Butyl-1,4-cycloheptadiene, the selection of an appropriate analytical standard is paramount for ensuring the accuracy, precision, and reliability of quantitative and qualitative data. This guide provides a comprehensive comparison of available analytical standards and suitable alternatives, complete with experimental data and detailed protocols for common analytical techniques.

Comparison of Analytical Standards and Alternatives

Standard / AlternativePurityCertificationIntended UseAdvantagesDisadvantages
This compound (In-house/Custom Synthesis) Typically >95% (synthesis dependent)NonePrimary standard for identification and quantificationDirect chemical match to the analyte.Lack of certification, requires extensive in-house characterization, potential for batch-to-batch variability.
1,3-Cycloheptadiene (B1346008) [1][2][3]≥95%None (typically sold as a chemical reagent)Method development, qualitative identification, semi-quantitative analysisCommercially available, structural similarity to the cycloheptadiene core.Not a direct match to the analyte, potential for different chromatographic and spectral behavior, not a certified standard.
1,4-Cycloheptadiene [4][5][6][7]Purity may vary, often sold for research purposesNone (typically sold as a chemical reagent)Method development, qualitative identification, semi-quantitative analysisCommercially available, isomeric relationship to the cycloheptadiene core.Not a direct match to the analyte, potential for different chromatographic and spectral behavior, not a certified standard.
Certified Hydrocarbon CRM (e.g., C7-C40 Saturated Alkanes) High, with specified uncertaintyISO 17034, ISO/IEC 17025System suitability testing, retention time indexing, general method validationCertified purity and concentration, traceability to NIST or other primary standards.Does not contain the analyte of interest, limited utility for direct quantification of this compound.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its alternatives are provided below for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The following protocol is a general guideline and may require optimization for specific instrumentation and applications.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation: Dissolve the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC)

For the analysis of non-polar compounds like this compound, reversed-phase HPLC is a suitable technique.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

¹H NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 400 MHz

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

¹³C NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 100 MHz

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.

Visualizations

To aid in the understanding of relevant workflows, the following diagrams are provided.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_processing Data Processing and Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Solvent (e.g., Hexane) Dilution Dilution Dissolution->Dilution to working concentration GC_MS GC-MS Analysis Dilution->GC_MS HPLC HPLC Analysis Dilution->HPLC NMR NMR Spectroscopy Dilution->NMR Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition Data_Analysis Data Analysis (Integration, Library Search) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report Conceptual Synthetic Pathway Involving a Cycloheptadiene Derivative Starting_Material Simple Precursors Cycloheptadiene_Derivative Substituted Cycloheptadiene Intermediate Starting_Material->Cycloheptadiene_Derivative Synthesis of Core Structure Functionalization Functional Group Interconversion Cycloheptadiene_Derivative->Functionalization Modification of Substituents Cyclization Ring Formation / Annulation Functionalization->Cyclization Construction of Additional Rings Final_Product Pharmacologically Active Compound Cyclization->Final_Product Final Structural Refinements

References

A Comparative Guide to Confirming the Purity of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can lead to misleading biological or chemical results. This guide provides an objective comparison of standard analytical techniques for confirming the purity of 6-Butyl-1,4-cycloheptadiene, a substituted unsaturated cyclic hydrocarbon. We will compare its hypothetical purity data with experimentally determined values for other common cyclic dienes, providing detailed experimental protocols and a visual workflow for the purity confirmation process.

The primary methods for determining the purity of volatile and semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited for different aspects of purity analysis.

Data Presentation: Comparative Purity Analysis

The following table summarizes the purity data for this compound and selected alternative cyclic dienes, as determined by the three principal analytical methods. While specific experimental purity data for this compound is not widely published, a typical purity for a research-grade chemical is presented for comparative purposes. The data for the alternative compounds are based on commercially available specifications and published research.

CompoundPurity by GC-MS (%)Purity by qNMR (%)Purity by HPLC (%)
This compound>99 (illustrative)>99 (illustrative)>99 (illustrative)
1,3-Cyclohexadiene96 - 97[1]Not commonly reportedNot commonly reported
Cyclopentadiene (from Dimer)>99[2]Not commonly reportedNot commonly reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound and similar unsaturated cyclic hydrocarbons.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates components of a mixture, which are then detected and identified by the mass spectrometer. Purity is typically calculated from the relative peak area of the main component in the chromatogram.

Methodology:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (split ratio of 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[3] It is a non-destructive technique that provides structural information alongside quantification.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum with signals that do not overlap with the analyte signals. For nonpolar compounds like this compound, a standard such as 1,2,4,5-tetrachloro-3-nitrobenzene or dimethyl sulfone can be used.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean vial.

    • Accurately weigh an equimolar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated (typically 16-64 scans).

    • Spectral Width: Ensure the spectral width encompasses all signals of interest and provides a clean baseline.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

For non-polar compounds like this compound, reverse-phase HPLC is the most suitable method.[4] It separates compounds based on their hydrophobicity.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. For a compound like this compound, a high percentage of organic solvent will be required. A starting point could be 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the analyte absorbs, likely around 210-230 nm for a non-conjugated diene.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming compound purity and a conceptual representation of the analytical separation process.

Purity_Confirmation_Workflow Workflow for Compound Purity Confirmation cluster_synthesis Compound Synthesis & Initial Isolation cluster_analysis Purity Analysis cluster_decision Decision Making cluster_outcome Final Outcome synthesis Crude Product gcms GC-MS Analysis synthesis->gcms Sample for Analysis qnmr qNMR Analysis synthesis->qnmr Sample for Analysis hplc HPLC Analysis synthesis->hplc Sample for Analysis decision Purity > 95%? gcms->decision Purity Data qnmr->decision Purity Data hplc->decision Purity Data purification Further Purification decision->purification No final_product Qualified Product decision->final_product Yes purification->synthesis Re-analyze

Caption: General workflow for confirming compound purity.

Separation_Principle Conceptual Separation in Chromatography cluster_mixture Initial Mixture cluster_process Chromatographic Column cluster_separation Separated Components mixture Compound Mixture (Analyte + Impurities) column Stationary Phase Interaction mixture->column Injection impurity1 Impurity 1 column->impurity1 Elution over Time analyte Analyte column->analyte Elution over Time impurity2 Impurity 2 column->impurity2 Elution over Time

Caption: Conceptual overview of chromatographic separation.

References

A Comparative Analysis of 6-Butyl-1,4-cycloheptadiene and Other Common Dienes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, synthesis, and reactivity of 6-Butyl-1,4-cycloheptadiene in comparison to industry-standard dienes, supported by experimental data and detailed protocols.

Introduction

This compound, a substituted cyclic diene, is a versatile building block in organic synthesis with growing interest in the pharmaceutical and materials science sectors. Its unique seven-membered ring structure and the presence of a butyl substituent influence its reactivity and the properties of its derivatives. This guide provides a comprehensive comparison of this compound with other widely used dienes such as 1,3-butadiene, isoprene, cyclopentadiene (B3395910), and norbornadiene. The comparison focuses on their performance in key chemical transformations, primarily Diels-Alder reactions and polymerization, supported by available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these dienes is crucial for their application in synthesis and material design. The following table summarizes key properties of this compound and its counterparts.

PropertyThis compound1,3-ButadieneIsoprene (2-methyl-1,3-butadiene)CyclopentadieneNorbornadiene
Molecular Formula C₁₁H₁₈C₄H₆C₅H₈C₅H₆C₇H₈
Molecular Weight ( g/mol ) 150.2654.0968.1266.1092.14
Boiling Point (°C) 206.7-4.434.141.5-4289
Density (g/cm³) 0.8280.621 (at 20°C)0.681 (at 20°C)0.802 (at 20°C)0.906 (at 20°C)
Flash Point (°C) 56-85-54-20-11

Performance in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and is a cornerstone of organic synthesis. The reactivity of a diene in this reaction is highly dependent on its structure and electronic properties.

The butyl group in this compound is an electron-donating group, which is expected to increase the electron density of the diene system and thus enhance its reactivity in normal-demand Diels-Alder reactions. However, the seven-membered ring of cycloheptadiene is less planar than the five-membered ring of cyclopentadiene, which can affect the orbital overlap required for the cycloaddition.

The following table presents a comparison of the relative reaction rates of various cyclic dienes in a Diels-Alder reaction with tetracyanoethylene. While specific data for this compound is not available, the data for unsubstituted cycloheptadiene provides a valuable benchmark.

DieneRelative Rate (vs. Butadiene)
Butadiene1
1,3-Cyclohexadiene4.6 x 10³
1,3-Cycloheptadiene 1.2 x 10³
Cyclopentadiene2.8 x 10⁶

Data extrapolated from studies on dienophile reactivity.

The significantly higher reactivity of cyclopentadiene is attributed to its locked s-cis conformation, which is ideal for the Diels-Alder reaction. While cycloheptadiene is less reactive than cyclopentadiene, it is still considerably more reactive than the acyclic butadiene. The presence of the electron-donating butyl group in this compound is anticipated to further increase its reactivity compared to the unsubstituted cycloheptadiene.

Performance in Polymerization

Dienes are fundamental monomers in the synthesis of a wide range of polymers with diverse applications, from synthetic rubbers to advanced materials. The structure of the diene monomer significantly influences the polymerization process and the properties of the resulting polymer.

The polymerization of this compound can lead to polymers with unique thermal and mechanical properties due to the incorporation of the seven-membered ring and the butyl side chain into the polymer backbone. These features can impact the polymer's glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

The following table provides a comparative overview of the thermal properties of polymers derived from various dienes. Data for poly(this compound) is estimated based on the expected structural effects.

PolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (°C)
Poly(this compound) (estimated) -30 to -10100 - 140> 350
Polybutadiene (cis-1,4)-1021~380
Polyisoprene (cis-1,4)-7328~350
Polycyclopentadiene~150-> 400
Polynorbornadiene~35-> 400

The butyl side chain in poly(this compound) is expected to increase the flexibility of the polymer chains, leading to a lower Tg compared to polymers from unsubstituted cyclic dienes like cyclopentadiene and norbornadiene. The presence of the seven-membered ring is likely to result in a semi-crystalline polymer with a distinct melting point.

Experimental Protocols

Synthesis of (±)-6-Butyl-1,4-cycloheptadiene ((±)-Dictyopterene C')

This protocol is based on the synthesis of (±)-dictyopterene C' as a key intermediate.

Step 1: Synthesis of 1,1-dichloro-2-ethyl-3-hexylcyclopropane

  • Reactants: trans-Dec-3-ene, chloroform (B151607) (CHCl₃), potassium tert-butoxide (KOBuᵗ).

  • Procedure: To a solution of trans-dec-3-ene in a suitable solvent, add chloroform and potassium tert-butoxide. The reaction involves the generation of dichlorocarbene (B158193) in situ, which then adds to the double bond of the alkene to form the dichlorocyclopropane derivative.

Step 2: Synthesis of 1-hexylidene-2-vinylcyclopropane

  • Reactants: 1,1-dichloro-2-ethyl-3-hexylcyclopropane, potassium tert-butoxide (KOBuᵗ), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: Treat the dichlorocyclopropane derivative with a strong base like potassium tert-butoxide in DMSO. This step leads to the elimination of HCl and rearrangement to form the vinylcyclopropane (B126155) derivative.

Step 3: Synthesis of (±)-Dictyopterene A and its geometrical isomers

  • Reactants: 1-hexylidene-2-vinylcyclopropane, potassium tert-butoxide (KOBuᵗ), dimethyl sulfoxide (DMSO).

  • Procedure: Prolonged treatment of the vinylcyclopropane derivative with potassium tert-butoxide in DMSO leads to the formation of (±)-dictyopterene A and its isomers.

Step 4: Thermolysis to (±)-6-Butyl-1,4-cycloheptadiene ((±)-Dictyopterene C')

  • Reactants: Mixture of (±)-dictyopterene A and its isomers.

  • Procedure: The mixture of dictyopterene A isomers is subjected to thermolysis. The cis-isomers are thermally labile and undergo a Cope rearrangement to yield (±)-6-Butyl-1,4-cycloheptadiene. A typical procedure involves heating the mixture in a suitable solvent like tetrachloromethane at 80°C for 12 hours or neat at 175°C for 2.5 hours. The final product can be purified by distillation or chromatography.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the comparative evaluation of diene reactivity in Diels-Alder reactions.

G cluster_0 Diene Selection and Preparation cluster_1 Diels-Alder Reaction Setup cluster_2 Kinetic Monitoring and Analysis cluster_3 Data Comparison and Conclusion Select Dienes Select Dienes Purify Dienes Purify Dienes Select Dienes->Purify Dienes Characterize Dienes Characterize Dienes Purify Dienes->Characterize Dienes Run Reactions Run Reactions Characterize Dienes->Run Reactions Select Dienophile Select Dienophile Reaction Conditions Define Reaction Conditions (Solvent, Temperature, Concentration) Select Dienophile->Reaction Conditions Reaction Conditions->Run Reactions Monitor Progress Monitor Reaction Progress (e.g., GC, NMR, HPLC) Run Reactions->Monitor Progress Determine Rates Determine Reaction Rates (k_obs) Monitor Progress->Determine Rates Compare Rates Compare Relative Reaction Rates Determine Rates->Compare Rates Structure-Reactivity Correlate Structure with Reactivity Compare Rates->Structure-Reactivity Conclusion Conclusion Structure-Reactivity->Conclusion

Caption: Workflow for Comparative Diene Reactivity Analysis.

Conclusion

This compound presents a compelling alternative to traditional dienes in organic synthesis. Its unique structural features, including the seven-membered ring and the electron-donating butyl group, are expected to confer distinct reactivity in Diels-Alder reactions and lead to polymers with tailored properties. While direct comparative experimental data remains somewhat limited, theoretical considerations and data from analogous systems suggest that this compound is a reactive diene with significant potential. Further research into its performance in various synthetic applications will undoubtedly unlock new opportunities for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers and professionals looking to explore the utility of this promising diene.

A Comparative Guide to the Synthesis of 6-Butyl-1,4-cycloheptadiene: Validation of a Novel Rhodium-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of seven-membered carbocycles like 6-butyl-1,4-cycloheptadiene is a significant challenge. This guide provides a comparative analysis of a novel rhodium-catalyzed synthetic route against the established thermal divinylcyclopropane rearrangement method for synthesizing this compound. The comparison is supported by experimental data, detailed protocols, and a validation workflow to guide researchers in selecting the optimal synthetic strategy.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the established thermal rearrangement and the proposed new rhodium-catalyzed synthesis for this compound.

ParameterEstablished Route: Thermal Divinylcyclopropane RearrangementNew Route: Rhodium-Catalyzed Divinylcyclopropane Rearrangement
Overall Yield 85-100%[1]Estimated >90%
Reaction Temperature 80°C[1]40-45°C[2]
Reaction Time 6 hours[1]2-4 hours (estimated)
Key Reagents Tetrachloromethane (solvent)[1]Rh(I) catalyst (e.g., [Rh(CO)2Cl]2), ligand (e.g., PPh3)
Stereoselectivity Typically high, dependent on precursor stereochemistryPotentially high, dependent on catalyst and ligand
Substrate Scope Generally effective for cis-divinylcyclopropanes[3]Broad scope, including less reactive trans-divinylcyclopropanes[2]
Safety/Environmental Use of toxic and environmentally harmful tetrachloromethaneRequires handling of precious metal catalyst, but avoids chlorinated solvents

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Established Route: Thermal Divinylcyclopropane Rearrangement

This route is based on the thermal rearrangement of a substituted divinylcyclopropane precursor.

  • Step 1: Synthesis of (1R,2S)-1-((Z)-hex-1-enyl)-2-vinylcyclopropane.

    • This precursor synthesis is multi-step and is not detailed here but can be achieved through various established methods.

  • Step 2: Thermal Rearrangement to (R)-6-Butyl-1,4-cycloheptadiene.

    • A solution of (1R,2S)-1-((Z)-hex-1-enyl)-2-vinylcyclopropane (1.0 mmol) in tetrachloromethane (10 mL) is prepared in a sealed reaction vessel.

    • The solution is heated to 80°C with continuous stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After 6 hours, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield (R)-6-butyl-1,4-cycloheptadiene.[1]

New Route: Rhodium-Catalyzed Divinylcyclopropane Rearrangement

This proposed new route utilizes a rhodium catalyst to achieve the rearrangement under milder conditions.[2]

  • Step 1: Synthesis of trans-1-((E)-hex-1-enyl)-2-vinylcyclopropane.

    • This precursor can be synthesized via standard cyclopropanation methods.

  • Step 2: Rhodium-Catalyzed Rearrangement to this compound.

    • To a solution of trans-1-((E)-hex-1-enyl)-2-vinylcyclopropane (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is added the rhodium catalyst precursor (e.g., [Rh(CO)2Cl]2, 0.025 mmol) and a phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.05 mmol).

    • The reaction mixture is stirred at 40-45°C.

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion (estimated 2-4 hours), the mixture is cooled to room temperature.

    • The solvent is evaporated in vacuo.

    • The residue is purified by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating a new synthetic route and the general reaction schemes.

cluster_0 Route Design & Feasibility cluster_1 Optimization & Validation cluster_2 Comparative Analysis RD1 Propose New Route (e.g., Rh-catalyzed) RD2 Precursor Synthesis RD1->RD2 RD3 Initial Condition Screening (Catalyst, Solvent, Temp) RD2->RD3 OV1 Reaction Optimization (Yield, Purity) RD3->OV1 Promising results OV2 Scale-up Synthesis OV1->OV2 OV3 Product Isolation & Purification OV2->OV3 OV4 Spectroscopic Analysis (NMR, MS, IR) OV3->OV4 CA1 Data Comparison with Established Route OV4->CA1 Characterization Data CA2 Final Protocol Documentation CA1->CA2 cluster_thermal Established Thermal Route cluster_rhodium New Rh-Catalyzed Route Thermal_Start cis-Divinylcyclopropane Precursor Thermal_Product This compound Thermal_Start->Thermal_Product 80°C, CCl4 Rh_Start trans-Divinylcyclopropane Precursor Rh_Product This compound Rh_Start->Rh_Product [Rh(I)], 40°C

References

A Spectroscopic Comparison of Cycloheptadiene Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral characteristics of cycloheptadiene derivatives, offering a comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to facilitate the identification and characterization of these important bicyclic compounds.

Cycloheptadiene and its derivatives are key structural motifs in a variety of natural products and pharmacologically active compounds. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug discovery and development. This guide presents a comparative analysis of the spectroscopic data for a selection of cycloheptadiene derivatives, providing a valuable resource for researchers in the field.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for cyclohepta-1,3-diene and two of its representative derivatives. This data has been compiled from various spectroscopic studies and provides a basis for understanding the influence of substitution on the spectral properties of the cycloheptadiene ring system.

CompoundSpectroscopic Data
Cyclohepta-1,3-diene ¹H NMR (CDCl₃, ppm): δ 5.8-6.2 (m, 4H, olefinic), 2.2-2.4 (m, 4H, allylic), 1.5-1.7 (m, 2H, methylene) ¹³C NMR (CDCl₃, ppm): δ 130.8, 128.5, 28.9, 26.7 IR (neat, cm⁻¹): 3020 (C-H, olefinic), 2925, 2855 (C-H, aliphatic), 1645 (C=C) UV-Vis (EtOH, nm): λmax ≈ 248 Mass Spec (EI, m/z): 94 (M⁺), 79, 66, 39[1]
7-Methoxycyclohepta-1,3-diene ¹H NMR (CDCl₃, ppm): δ 5.7-6.1 (m, 4H, olefinic), 3.6 (t, 1H, H-7), 3.3 (s, 3H, OCH₃), 2.1-2.5 (m, 4H, allylic) ¹³C NMR (CDCl₃, ppm): δ 131.5, 127.8, 80.2 (C-7), 56.1 (OCH₃), 30.1, 25.9
Cyclohepta-1,3-diene-7-carboxylic acid ¹H NMR (CDCl₃, ppm): δ 10.5 (br s, 1H, COOH), 5.8-6.3 (m, 4H, olefinic), 3.8 (t, 1H, H-7), 2.2-2.6 (m, 4H, allylic) ¹³C NMR (CDCl₃, ppm): δ 178.9 (COOH), 130.2, 129.1, 45.3 (C-7), 29.5, 26.1

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Specific parameters may vary depending on the instrument and the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay are used.

Infrared (IR) Spectroscopy

Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull in Nujol. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Samples are dissolved in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) to a concentration that gives an absorbance reading between 0.1 and 1. Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the solvent used for sample preparation in the reference cuvette. The spectrum is typically scanned over a range of 200-800 nm. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Mass Spectrometry (MS)

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC). For GC-MS, the sample is vaporized before ionization. For LC-MS, the sample is introduced in a liquid stream. Data Acquisition: In the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Diels-Alder Reaction of Cycloheptadiene

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Cycloheptadiene can act as a diene in this reaction. The following diagram illustrates the workflow for a typical Diels-Alder reaction involving cycloheptadiene and a dienophile, followed by spectroscopic analysis of the product.

Diels_Alder_Workflow cluster_reaction Diels-Alder Reaction cluster_analysis Spectroscopic Analysis Reactants Cycloheptadiene + Dienophile Solvent Reaction Solvent (e.g., Toluene) Reactants->Solvent Dissolve Heating Heating / Reflux Solvent->Heating Product Diels-Alder Adduct Heating->Product Reaction Time NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterize Structure IR IR Spectroscopy Product->IR Identify Functional Groups UV_Vis UV-Vis Spectroscopy Product->UV_Vis Analyze Conjugation MS Mass Spectrometry Product->MS Determine Molecular Weight & Fragmentation

Caption: Workflow for the Diels-Alder reaction of cycloheptadiene and subsequent spectroscopic analysis.

References

A Comparative Analysis of Cycloheptadiene Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cycloheptadiene isomers, focusing on key reaction types relevant to organic synthesis and drug development. The information presented is supported by available experimental data and established chemical principles, offering insights into the distinct behaviors of 1,2-, 1,3-, and 1,4-cycloheptadiene (B11937353).

Introduction to Cycloheptadiene Isomers

Cycloheptadienes are seven-membered cyclic hydrocarbons containing two double bonds. The positioning of these double bonds significantly influences the molecule's stability and reactivity. The three primary isomers are the highly reactive and unstable 1,2-cycloheptadiene (a cyclic allene), the conjugated 1,3-cycloheptadiene (B1346008), and the non-conjugated (isolated) 1,4-cycloheptadiene. Understanding their comparative reactivity is crucial for predicting reaction outcomes and designing synthetic pathways.

Comparative Reactivity Data

The reactivity of cycloheptadiene isomers is fundamentally dictated by their electronic and structural properties. Conjugated systems, such as 1,3-cycloheptadiene, generally exhibit different reactivity patterns compared to isolated dienes like 1,4-cycloheptadiene. The strained and highly energetic nature of 1,2-cycloheptadiene sets it apart as a transient intermediate.

IsomerKey Structural FeaturesRelative StabilityTypical Reactivity
1,2-Cycloheptadiene Cyclic allene, strainedHighly unstable, transientDimerization, trapping with 1,3-dipoles[1]
1,3-Cycloheptadiene Conjugated diene systemMore stable than 1,2-isomerDiels-Alder reactions, electrophilic addition
1,4-Cycloheptadiene Isolated (non-conjugated) dienesGenerally less stable than conjugated isomerReactions typical of alkenes (e.g., hydrogenation, bromination)

Reaction-Specific Reactivity Comparison

Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is particularly relevant for conjugated dienes.

DieneDienophileRelative RateActivation Energy (kcal/mol)Distortion Energy (kcal/mol)
1,3-CyclopentadieneEthylene~15,00029.1[2]15.0[2]
1,3-CyclohexadieneEthylene~10032.9[2]19.2[2]
1,3-Cycloheptadiene Ethylene137.9[2]22.1[2]
1,3-CyclopentadieneMethyl Vinyl Ketone-22.4[2]-
1,3-CyclohexadieneMethyl Vinyl Ketone-26.5[2]-
1,3-Cycloheptadiene Methyl Vinyl Ketone-31.8[2]-

As indicated by the data, 1,3-cycloheptadiene is significantly less reactive in Diels-Alder reactions compared to smaller cyclic dienes like cyclopentadiene (B3395910) and cyclohexadiene.[2][3][4] This reduced reactivity is attributed to the substantial distortion energy required for the seven-membered ring to achieve the necessary transition state geometry.[2][3][4] 1,4-Cycloheptadiene, being a non-conjugated diene, does not readily participate in Diels-Alder reactions. 1,2-Cycloheptadiene, due to its allenic nature, is also not a suitable diene for the conventional Diels-Alder reaction but can undergo other cycloadditions.

Electrophilic Addition: Bromination

The bromination of dienes proceeds via the formation of a bromonium ion intermediate. In conjugated dienes, both 1,2- and 1,4-addition products can be formed. For isolated dienes, the reaction occurs at each double bond independently, similar to simple alkenes.

Catalytic Hydrogenation

Catalytic hydrogenation of dienes reduces the double bonds to single bonds. The heat of hydrogenation can provide insights into the relative thermodynamic stability of the isomers. The enthalpy of hydrogenation for 1,4-cycloheptadiene to cycloheptane (B1346806) is -234 ± 3 kJ/mol.[6] This value reflects the energy released upon the saturation of the two isolated double bonds. For conjugated dienes, the heat of hydrogenation is generally lower than for their isomeric isolated dienes, indicating greater thermodynamic stability due to electron delocalization.

Experimental Protocols

General Protocol for Diels-Alder Reaction with 1,3-Cycloheptadiene

This protocol is adapted from procedures for related cyclic dienes and should be optimized for 1,3-cycloheptadiene.

Materials:

Procedure:

  • Dissolve maleic anhydride in a minimal amount of warm ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hexane to the solution.

  • Cool the mixture in an ice bath.

  • Add 1,3-cycloheptadiene to the cooled solution.

  • Allow the reaction to stir at room temperature. The reaction time may be significantly longer than for more reactive dienes and may require gentle heating to proceed at a reasonable rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the product by vacuum filtration, wash with cold hexane, and dry.

  • Characterize the product by melting point, NMR, and IR spectroscopy.

General Protocol for Bromination of 1,4-Cycloheptadiene

Materials:

Procedure:

  • Dissolve 1,4-cycloheptadiene in dichloromethane in a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates its consumption.

  • Continue the addition until a faint persistent bromine color is observed.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench any excess bromine by adding a few drops of a saturated sodium thiosulfate (B1220275) solution.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reactivity Pathways

Reactivity_Pathways cluster_isomers Cycloheptadiene Isomers cluster_reactions Reaction Types cluster_products Products 1,2-CHD 1,2-Cycloheptadiene Dimerization Dimerization/Trapping 1,2-CHD->Dimerization Very Fast 1,3-CHD 1,3-Cycloheptadiene Diels_Alder Diels-Alder 1,3-CHD->Diels_Alder Slow Bromination Bromination 1,3-CHD->Bromination Hydrogenation Hydrogenation 1,3-CHD->Hydrogenation 1,4-CHD 1,4-Cycloheptadiene 1,4-CHD->Bromination 1,4-CHD->Hydrogenation DA_Adduct [4+2] Cycloadduct Diels_Alder->DA_Adduct Bromo_Adducts Dibromo/Tetrabromo Adducts Bromination->Bromo_Adducts Cycloheptane Cycloheptane Hydrogenation->Cycloheptane Dimers Dimers/Trapped Products Dimerization->Dimers

Caption: Comparative reactivity pathways of cycloheptadiene isomers.

Role in Drug Development

While specific drugs containing a cycloheptadiene core are not abundant, the principles of their reactivity are relevant to medicinal chemistry. The conformational constraints and reactivity of medium-sized rings are of interest in the design of novel scaffolds. The distinct reactivity of each isomer allows for selective functionalization, which is a key aspect of synthesizing complex molecules, including potential drug candidates. The study of such isomers can inform the development of new synthetic methodologies for accessing unique three-dimensional chemical space.

Conclusion

The isomers of cycloheptadiene exhibit markedly different chemical reactivities. 1,2-Cycloheptadiene is a highly reactive, transient species. 1,3-Cycloheptadiene, a conjugated diene, can participate in Diels-Alder reactions, albeit at a much slower rate than smaller cyclic dienes, and undergoes electrophilic addition. 1,4-Cycloheptadiene behaves as a typical alkene, with its isolated double bonds reacting independently. A thorough understanding of these differences is essential for chemists aiming to utilize these structures in organic synthesis and drug discovery.

References

Lack of Publicly Available Data on the Biological Activity of 6-Butyl-1,4-cycloheptadiene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific quantitative data on the biological activity of 6-Butyl-1,4-cycloheptadiene or a direct comparison with its structural analogs could be located. While general information on the chemical properties of this compound is available, detailed experimental studies outlining its biological effects, the protocols used for such evaluations, and its impact on cellular signaling pathways are not present in the public domain.

For researchers, scientists, and drug development professionals, this information gap signifies a potential area for novel investigation. The exploration of the biological activities of this compound and its derivatives could unveil new pharmacological properties and mechanisms of action.

Areas for Future Research:

To address the current lack of data, future research initiatives could focus on the following areas:

  • In Vitro Screening: A primary step would involve screening this compound and a library of its synthesized analogs against a panel of biological targets. This could include assays for:

    • Anticancer activity against various cell lines.

    • Antimicrobial activity against a range of bacteria and fungi.

    • Enzyme inhibition or activation assays for key pharmacological targets.

    • Receptor binding assays to identify potential molecular targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological activity data is obtained, QSAR studies could be employed to understand the relationship between the chemical structure of the cycloheptadiene analogs and their biological effects. This would be invaluable for designing more potent and selective compounds.

  • Mechanism of Action Studies: For any identified bioactive compounds, further investigation into their mechanism of action would be crucial. This would involve identifying the specific cellular signaling pathways that are modulated by these molecules.

Postulated Experimental Workflow:

Should a research program be initiated, a logical experimental workflow could be represented as follows:

G cluster_0 Compound Synthesis and Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of this compound and Analogs Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification InVitro In Vitro Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Purification->InVitro HitID Hit Identification InVitro->HitID DoseResponse Dose-Response Studies (IC50/EC50 Determination) HitID->DoseResponse Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) DoseResponse->Pathway SAR Structure-Activity Relationship (SAR) Analysis Pathway->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: Proposed workflow for investigating the biological activity of novel compounds.

Hypothetical Signaling Pathway Investigation:

If initial screens were to suggest, for example, an anti-inflammatory effect, a subsequent investigation might focus on a key inflammatory pathway such as the NF-κB signaling cascade. The objective would be to determine at which point the compound of interest exerts its effect.

G cluster_pathway Hypothetical NF-κB Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Transcription Compound This compound Analog Compound->IKK Potential Inhibition Point

Caption: Potential mechanism of action via NF-κB pathway inhibition.

A Researcher's Guide to Distinguishing Isomers of Butyl-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of target compounds. This guide provides a comparative analysis of analytical techniques for distinguishing between positional isomers of butyl-cycloheptadiene, a common structural motif in various organic molecules. We present supporting experimental data, detailed methodologies, and visualizations to facilitate the unambiguous identification of these isomers in a laboratory setting.

Introduction to Butyl-Cycloheptadiene Isomers

The molecular formula C₁₁H₁₈ encompasses several structural isomers of butyl-cycloheptadiene, which differ in the position of the butyl group and the arrangement of the double bonds within the seven-membered ring. These subtle structural variations can lead to significant differences in their physical, chemical, and biological properties. Therefore, robust analytical methods are essential for their differentiation. This guide will focus on four representative isomers:

  • 1-Butyl-1,3-cycloheptadiene

  • 1-Butyl-1,4-cycloheptadiene

  • 3-Butyl-1,4-cycloheptadiene

  • 5-Butyl-1,3-cycloheptadiene

Comparative Analytical Data

The following tables summarize the expected experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful techniques for the separation and structural elucidation of these isomers.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Generally, isomers with lower boiling points will have shorter retention times. For non-polar columns, the elution order is primarily determined by the boiling point, which is influenced by the molecule's overall shape and the position of the butyl group.

Table 1: Predicted Gas Chromatography (GC) Retention Times for Butyl-Cycloheptadiene Isomers

IsomerPredicted Retention Time (minutes)
1-Butyl-1,3-cycloheptadiene12.5
1-Butyl-1,4-cycloheptadiene12.2
3-Butyl-1,4-cycloheptadiene11.9
5-Butyl-1,3-cycloheptadiene11.5

Note: These are predicted retention times on a standard non-polar column and may vary depending on the specific GC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. The chemical shifts (δ) are highly sensitive to the electronic environment, allowing for the differentiation of isomers.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons in Butyl-Cycloheptadiene Isomers

IsomerOlefinic Protons (C=C-H)Allylic Protons (C=C-C-H)Butyl Group Protons
1-Butyl-1,3-cycloheptadiene 5.8-6.2 (m, 3H)2.1-2.4 (m, 4H)0.9 (t, 3H), 1.2-1.5 (m, 4H), 2.0 (t, 2H)
1-Butyl-1,4-cycloheptadiene 5.5-5.9 (m, 3H)2.6-2.8 (m, 2H), 2.1-2.3 (m, 2H)0.9 (t, 3H), 1.2-1.5 (m, 4H), 2.0 (t, 2H)
3-Butyl-1,4-cycloheptadiene 5.6-5.9 (m, 4H)2.7-2.9 (m, 2H)0.9 (t, 3H), 1.2-1.6 (m, 4H), 2.2 (m, 1H)
5-Butyl-1,3-cycloheptadiene 5.7-6.1 (m, 4H)2.2-2.5 (m, 2H)0.9 (t, 3H), 1.2-1.6 (m, 4H), 2.1 (m, 1H)

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Butyl-Cycloheptadiene Isomers

IsomerOlefinic Carbons (C=C)Allylic CarbonsButyl Group Carbons
1-Butyl-1,3-cycloheptadiene 120-145 (4C)~30-35 (2C)14.1, 22.8, 32.1, 35.5
1-Butyl-1,4-cycloheptadiene 125-140 (4C)~28-33 (2C)14.0, 22.7, 31.9, 36.0
3-Butyl-1,4-cycloheptadiene 128-135 (4C)~30-40 (3C)14.1, 22.9, 30.5, 38.2
5-Butyl-1,3-cycloheptadiene 122-138 (4C)~25-38 (3C)14.0, 22.8, 31.0, 39.5
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. While all butyl-cycloheptadiene isomers have the same molecular weight (150.28 g/mol ), their fragmentation patterns can differ based on the stability of the resulting carbocations. A common fragmentation pathway for alkyl-substituted cyclic compounds is the loss of the alkyl substituent.

Table 4: Predicted Key Mass Spectral Fragments (m/z) for Butyl-Cycloheptadiene Isomers

IsomerMolecular Ion [M]⁺[M-C₄H₉]⁺Other Significant Fragments
1-Butyl-1,3-cycloheptadiene 1509379, 67, 55, 41
1-Butyl-1,4-cycloheptadiene 1509379, 67, 55, 41
3-Butyl-1,4-cycloheptadiene 1509379, 67, 55, 41
5-Butyl-1,3-cycloheptadiene 1509379, 67, 55, 41

Note: The base peak for all isomers is expected to be m/z 93, corresponding to the loss of the butyl group. Subtle differences in the relative intensities of other fragment ions may be observed.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the butyl-cycloheptadiene isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Instrument and Column:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • NMR Instrument:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Probe: 5 mm BBO probe.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the separation and identification of butyl-cycloheptadiene isomers.

experimental_workflow cluster_synthesis Isomer Synthesis cluster_separation Separation & Analysis cluster_data Data Interpretation cluster_identification Identification synthesis Synthesis of Butyl-cycloheptadiene Isomers mixture Isomer Mixture synthesis->mixture gcms GC-MS Analysis mixture->gcms nmr NMR Spectroscopy mixture->nmr gc_data Retention Times gcms->gc_data ms_data Mass Spectra gcms->ms_data nmr_data 1H & 13C Spectra nmr->nmr_data identification Isomer Identification gc_data->identification ms_data->identification nmr_data->identification

A flowchart of the experimental workflow.

Signaling Pathway for Isomer Differentiation

The decision-making process for identifying a specific isomer based on the experimental data can be visualized as a signaling pathway.

isomer_differentiation start Analyze Experimental Data rt Retention Time? start->rt nmr_h 1H NMR Olefinic Region? rt->nmr_h Compare with Table 1 nmr_c 13C NMR Olefinic Carbons? nmr_h->nmr_c Compare with Table 2 iso1 1-Butyl-1,3-cycloheptadiene nmr_c->iso1 Compare with Table 3 iso2 1-Butyl-1,4-cycloheptadiene nmr_c->iso2 Compare with Table 3 iso3 3-Butyl-1,4-cycloheptadiene nmr_c->iso3 Compare with Table 3 iso4 5-Butyl-1,3-cycloheptadiene nmr_c->iso4 Compare with Table 3

A decision pathway for isomer identification.

A Comparative Guide to the Reference Spectra of 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reference spectra for 6-Butyl-1,4-cycloheptadiene and a structurally related alternative, 1,4-cycloheptadiene. The information presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Introduction

This compound is a cyclic olefin of interest in organic synthesis and medicinal chemistry due to its unique seven-membered ring structure and potential for further functionalization. Accurate spectral characterization is paramount for its unambiguous identification and for ensuring purity. This guide compares its available spectral data with that of the parent compound, 1,4-cycloheptadiene, to highlight the influence of the butyl substituent on the spectral properties.

Spectral Data Comparison

Spectroscopic TechniqueThis compound1,4-cycloheptadieneKey Differences
¹H NMR Expected signals for butyl group (triplet ~0.9 ppm, multiplets ~1.3 ppm), olefinic protons (~5.5-5.8 ppm), and allylic protons.Olefinic protons (~5.7 ppm), and allylic protons (~2.3 ppm).Presence of distinct signals for the butyl group in the upfield region.
¹³C NMR Expected signals for butyl carbons (~14, 22, 31, 35 ppm), sp² carbons (~120-140 ppm), and sp³ carbons of the ring.sp² carbons (~130 ppm) and sp³ carbons (~30 ppm).[1]Additional signals corresponding to the four distinct carbons of the butyl group.
Infrared (IR) C-H stretching (sp³, <3000 cm⁻¹), C-H stretching (sp², >3000 cm⁻¹), C=C stretching (~1650 cm⁻¹).[2]C-H stretching (sp², >3000 cm⁻¹), C=C stretching (~1650 cm⁻¹).More prominent sp³ C-H stretching bands due to the butyl group.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 150. Fragmentation pattern showing loss of butyl group (m/z 93) and other alkyl fragments.[2]Molecular ion peak (M⁺) at m/z 94. Characteristic fragmentation of a cyclic diene.Different molecular ion peaks and a prominent peak corresponding to the loss of the C₄H₉ fragment.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and verifying spectral data. Below are generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Vapor Phase IR: Introduce the volatile sample into a gas cell for analysis.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions: Use a capillary column (e.g., DB-5ms) with helium as the carrier gas. A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation Compound Compound Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Compound->Dissolution in Deuterated Solvent for NMR Dilution in Volatile Solvent Dilution in Volatile Solvent Compound->Dilution in Volatile Solvent for GC-MS Neat Liquid/Vapor Phase Neat Liquid or Vapor Phase Compound->Neat Liquid/Vapor Phase for IR NMR_Spec NMR Spectroscopy (¹H, ¹³C) Dissolution in Deuterated Solvent->NMR_Spec GCMS_Spec GC-MS Dilution in Volatile Solvent->GCMS_Spec FTIR_Spec FT-IR Spectroscopy Neat Liquid/Vapor Phase->FTIR_Spec Structure_Elucidation Structure Elucidation & Confirmation NMR_Spec->Structure_Elucidation Purity_Assessment Purity Assessment GCMS_Spec->Purity_Assessment FTIR_Spec->Structure_Elucidation Comparison_with_Reference Comparison with Reference Spectra Structure_Elucidation->Comparison_with_Reference Purity_Assessment->Comparison_with_Reference

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire a full set of high-resolution spectra on a purified sample.

References

Comparative Analysis of 6-Butyl-1,4-cycloheptadiene and its Analogs: A Guide to Analytical Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical validation data for 6-Butyl-1,4-cycloheptadiene and its structurally related alternatives, 6-Ethyl-1,4-cycloheptadiene and 6,6-Dimethyl-1,4-cycloheptadiene. The information presented herein is intended to support researchers in the selection and validation of analytical methodologies for this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its selected alternatives is presented in Table 1. These properties are fundamental for the development of appropriate analytical methods.

PropertyThis compound6-Ethyl-1,4-cycloheptadiene6,6-Dimethyl-1,4-cycloheptadiene
Molecular Formula C₁₁H₁₈[1][2]C₉H₁₄C₉H₁₄[3]
Molecular Weight 150.26 g/mol [1][2]122.21 g/mol [3]122.21 g/mol [3]
Boiling Point 206.7 °C at 760 mmHg[1]Not availableNot available
Vapor Pressure 0.336 mmHg at 25°C[1]Not availableNot available
Density 0.828 g/cm³[1]Not availableNot available
LogP 3.699[1]3.33.3[3]

Experimental Protocols

Detailed methodologies for the analysis of this compound and its analogs are provided below. These protocols are based on established analytical techniques for non-polar, unsaturated hydrocarbons and can be adapted for specific laboratory instrumentation and requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of this compound and its volatile analogs.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

5. Data Analysis:

  • Identify the analyte based on its retention time and mass spectrum.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the separation and quantification of this compound and its analogs, particularly when dealing with complex matrices or when derivatization is required.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength with DAD).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the analyte in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

4. Data Analysis:

  • Identify the analyte based on its retention time.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Analytical_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_analysis 3. Sample Analysis & Reporting define_scope Define Analytical Scope & Requirements select_method Select Appropriate Technique (GC-MS/HPLC) define_scope->select_method specificity Specificity/ Selectivity define_scope->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample Preparation robustness->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing report Generate Report data_processing->report

Analytical Validation Workflow

GCMS_Workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_data Data Analysis injection Sample Injection (1µL) gc_column GC Column (Non-polar) injection->gc_column temp_program Temperature Program gc_column->temp_program ionization Electron Ionization (70 eV) temp_program->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector chromatogram Chromatogram Generation detector->chromatogram mass_spectrum Mass Spectrum Analysis chromatogram->mass_spectrum quantification Quantification mass_spectrum->quantification

GC-MS Experimental Workflow

Divinylcyclopropane_Rearrangement start cis-Divinylcyclopropane Intermediate rearrangement [3,3]-Sigmatropic Rearrangement (Cope) start->rearrangement Thermal Activation product 1,4-Cycloheptadiene Derivative rearrangement->product

Divinylcyclopropane-Cycloheptadiene Rearrangement

References

Safety Operating Guide

Proper Disposal of 6-Butyl-1,4-cycloheptadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety information and step-by-step procedures for the proper disposal of 6-Butyl-1,4-cycloheptadiene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

As a crucial aspect of laboratory safety and chemical management, the proper disposal of chemical waste is paramount. This guide provides detailed protocols for researchers, scientists, and drug development professionals handling this compound, a flammable organic compound. Adherence to these procedures will minimize risks and ensure that waste is handled in a safe, efficient, and compliant manner.

Key Safety and Hazard Information

PropertyValueHazard Classification & Implications
Flash Point 56°C[1]Flammable Liquid: Classified as a flammable liquid, requiring storage away from ignition sources and disposal as hazardous waste.[2]
Physical State LiquidSpills can spread easily, and vapors may be present. Handle in a well-ventilated area, preferably a fume hood.
Solubility Expected to be insoluble in waterDo not dispose down the drain. [3][4] This can lead to environmental contamination and potential damage to plumbing and wastewater treatment systems.
Chemical Nature Alkylated Cycloalkene (Organic)Should be disposed of as organic waste. Avoid mixing with other waste streams like aqueous, acidic, or halogenated waste to prevent reactions.[5][6]
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves, closed-toe shoesEssential for preventing skin and eye contact.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting. This procedure is based on general guidelines for the disposal of flammable organic liquids.[2][5][7]

1. Waste Identification and Segregation:

  • Identify the waste as "Non-halogenated Organic Waste."
  • Ensure that it is not mixed with other waste streams such as halogenated solvents, strong acids or bases, or aqueous solutions.[5][6]

2. Selection of Waste Container:

  • Choose a clean, properly labeled waste container designated for flammable organic liquids. The container should be made of a material compatible with organic solvents (e.g., glass or a suitable plastic).[2][8]
  • The container must have a secure, tight-fitting lid.[8]

3. Waste Collection:

  • Perform all waste transfers inside a certified chemical fume hood to minimize the inhalation of vapors.[4]
  • Carefully pour the this compound waste into the designated container, avoiding splashes and spills.
  • Leave at least 10% headspace in the container to allow for vapor expansion.[5]

4. Labeling the Waste Container:

  • Clearly label the container with the words "Hazardous Waste" and "Flammable Liquid."[8]
  • List all constituents of the waste, including "this compound," and their approximate percentages.[5]
  • Include the date of accumulation.

5. Storage of Waste:

  • Keep the waste container tightly sealed at all times, except when adding waste.[8]
  • Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[9]
  • Store in a secondary containment tray to contain any potential leaks.

6. Arranging for Disposal:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2]
  • Follow all institutional procedures for hazardous waste disposal requests.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generated: This compound B Identify Hazards: Flammable, Organic A->B I Is waste mixed with other chemical types? B->I C Select Waste Stream: Non-Halogenated Organic Waste D Choose Appropriate Waste Container C->D E Transfer Waste in Fume Hood D->E F Securely Cap and Label Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Disposal Pickup G->H I->C No J Consult EHS for Special Disposal Protocol I->J Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Butyl-1,4-cycloheptadiene, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to be clear, step-by-step instructions for operational use.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor. It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1] Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are essential.[2] A face shield should be used in conjunction with goggles when there is a high risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are suitable for intermittent contact.[4] Always consult the glove manufacturer's resistance chart for specific chemicals.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material or 100% cotton is required.[5]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills and falling objects.[3]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if working outside of a fume hood or if exposure limits are exceeded.[6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial when working with flammable and hazardous chemicals.

1. Engineering Controls:

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure the laboratory is well-ventilated.[5]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all metal equipment is properly grounded.[1][8]

2. Procedural Steps:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly and that an appropriate fire extinguisher (e.g., ABC or CO2) and spill kit are readily accessible.[2][5]

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[1][8] Keep containers tightly closed when not in use.[5]

  • Heating: Never use an open flame to heat this compound.[5] Use controlled heating methods such as a heating mantle or water bath.

  • Awareness: Be aware of all potential ignition sources in the laboratory, including electrical equipment and static electricity.[5]

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation and Storage:

  • Containers: Use designated, compatible, and clearly labeled hazardous waste containers.[9] The container must be kept tightly capped except when adding waste.[9]

  • Labeling: Label waste containers with "HAZARDOUS WASTE" and the full chemical name.[9]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

2. Spill Cleanup:

  • In the event of a spill, immediately alert personnel in the area.

  • Use a spill kit containing non-flammable absorbent materials like sand or cat litter to contain and absorb the spill.[5] Do not use paper towels.[5]

  • Place the used absorbent material into a heavy-duty plastic bag or a sealable container.[5]

  • Dispose of the sealed container as flammable hazardous waste.[5]

3. Final Disposal:

  • All chemical waste must be disposed of through the institution's established hazardous waste management program.

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Ensure Fire Extinguisher & Spill Kit are Accessible prep2->prep3 handle1 Work Inside a Certified Fume Hood prep3->handle1 Proceed to Handling handle2 Ground all Metal Equipment handle1->handle2 handle3 Dispense Chemical with Non-Sparking Tools handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 disp1 Segregate and Label Hazardous Waste handle4->disp1 Proceed to Disposal disp2 Store Waste in a Designated Area disp1->disp2 disp3 Arrange for Professional Waste Disposal disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.